Methyl 3-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(3-7-8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMIQSQQCPLMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504175 | |
| Record name | Methyl 5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23170-45-8 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23170-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Methyl 3-methyl-1H-pyrazole-4-carboxylate
Abstract
Methyl 3-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its structural motif is present in numerous biologically active compounds, making its efficient synthesis and thorough characterization paramount for researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the predominant synthetic strategies, detailed experimental protocols, and in-depth characterization of this pivotal pyrazole derivative. We delve into the mechanistic underpinnings of the Knorr pyrazole synthesis, the most common route to this compound, and provide a self-validating framework for its synthesis and analysis.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural unit is a cornerstone in the design of a wide array of therapeutic agents due to its unique electronic properties and ability to participate in various non-covalent interactions.[1][2] The pyrazole ring is found in numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and agrochemicals.[1][3][4][5] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules.[6][7] Its strategic importance necessitates robust and well-characterized synthetic methodologies.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of polysubstituted pyrazoles is the Knorr pyrazole synthesis.[3][8][9] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12] The reaction is typically acid-catalyzed and proceeds with high efficiency, often yielding the aromatic pyrazole product in high yields.[10][13]
Mechanistic Insights
The Knorr synthesis for this compound commences with the reaction between a suitable 1,3-dicarbonyl compound and hydrazine. The mechanism involves an initial acid-catalyzed formation of an imine at one of the carbonyl carbons, followed by an intramolecular attack by the second nitrogen atom on the remaining carbonyl group.[3][8] Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[10][11]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: A Self-Validating Workflow
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. This workflow is designed to be self-validating, with in-process checks to ensure reaction completion and product purity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl acetoacetate | 116.12 | 11.61 g | 0.1 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 7.8 g | ~0.1 |
| Glacial Acetic Acid | 60.05 | 3 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (0.1 mol) and ethanol (50 mL).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (~0.1 mol) to the solution. An exothermic reaction may be observed.
-
Acid Catalysis: Add glacial acetic acid (3 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Crystallization: Slowly add cold water to the reaction mixture until a white precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven.
Caption: Experimental workflow for synthesis.
Comprehensive Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are routinely employed.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the formation of the desired pyrazole.
-
¹H NMR: The proton NMR spectrum provides information about the number and types of protons and their connectivity. For this compound, the expected signals are:
-
A singlet for the pyrazole ring proton (C5-H).
-
A singlet for the methyl group protons at the C3 position.
-
A singlet for the methyl ester protons.
-
A broad singlet for the N-H proton of the pyrazole ring.
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts are:
-
A signal for the ester carbonyl carbon.
-
Signals for the three pyrazole ring carbons.
-
A signal for the methyl group carbon at C3.
-
A signal for the methyl ester carbon.[14]
-
Table of Expected NMR Data:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O (ester) | - | ~164 |
| C3 (C-CH₃) | - | ~148 |
| C5 (CH) | ~7.8-8.2 | ~135 |
| C4 (C-COOCH₃) | - | ~110 |
| N-H | ~12-13 (broad) | - |
| O-CH₃ (ester) | ~3.8 | ~51 |
| C3-CH₃ | ~2.4 | ~14 |
| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[15][16] |
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.[17]
-
C=O stretch (ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.[15]
-
C=N and C=C stretches (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.[18]
4.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z = 140.14.[19]
Physical Characterization
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is typically in the range of 157-160 °C.[5]
-
Thin Layer Chromatography (TLC): TLC is used to assess the purity of the product and to monitor the progress of the reaction. A single spot on the TLC plate in an appropriate solvent system indicates a pure compound.
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The Knorr pyrazole synthesis remains the most efficient and reliable method for its preparation. The comprehensive characterization protocol outlined herein, employing a combination of spectroscopic and physical methods, ensures the structural integrity and purity of this vital chemical intermediate. The information presented serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jocpr.com [jocpr.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. epubl.ktu.edu [epubl.ktu.edu]
- 16. benchchem.com [benchchem.com]
- 17. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - CAS:23170-45-8 - Sunway Pharm Ltd [3wpharm.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methyl-1H-pyrazole-4-carboxylate
Foreword
In the landscape of modern synthetic chemistry, the pyrazole scaffold stands as a cornerstone, integral to the development of a vast array of biologically active molecules.[1][2] Its unique electronic and structural properties make it a privileged core in medicinal chemistry and agrochemical research.[1][3] This guide focuses on a key derivative, Methyl 3-methyl-1H-pyrazole-4-carboxylate, a versatile building block whose utility is predicated on a thorough understanding of its fundamental physicochemical characteristics. This document is designed for researchers, synthetic chemists, and drug development professionals, offering a synthesized repository of technical data and field-proven insights to facilitate its effective application in research and development. We will delve into its structural identity, spectroscopic signature, reactivity, and analytical characterization, providing a robust framework for its use in the laboratory.
Molecular Structure and Chemical Identity
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the C3 position and a methyl carboxylate group at the C4 position. The presence of the N-H proton on the pyrazole ring introduces the critical property of annular tautomerism, where the proton can reside on either nitrogen atom (N1 or N2). This dynamic equilibrium is a fundamental characteristic of N-unsubstituted pyrazoles and can influence the molecule's reactivity and intermolecular interactions.
Table 1: Core Identification Properties
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 23170-45-8[4] |
| Molecular Formula | C₆H₈N₂O₂[4] |
| Molecular Weight | 140.14 g/mol [4][5] |
The structural arrangement of the methyl and carboxylate groups on the pyrazole core dictates its electronic distribution and steric profile, which are crucial for its role as a synthetic intermediate.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - CAS:23170-45-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 3-methyl-1H-pyrazole-4-carboxylate" CAS number and IUPAC name
An In-Depth Technical Guide to Methyl 3-methyl-1H-pyrazole-4-carboxylate
Abstract
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of this compound, including its definitive identification, synthesis methodologies, key chemical properties, and significant applications. The content herein is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile intermediate.
Compound Identification and Core Properties
Precise identification is paramount for regulatory compliance, procurement, and scientific reproducibility. The essential identifiers and physicochemical properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 23170-45-8 | [1] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| SMILES | CC1=NNC=C1C(=O)OC | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
A Note on Tautomerism and Nomenclature: The pyrazole ring can exhibit tautomerism, meaning the proton on the nitrogen atom can migrate between the two nitrogen positions. This can lead to ambiguity in nomenclature, with the compound sometimes being referred to as Methyl 5-methyl-1H-pyrazole-4-carboxylate. However, the numbering convention that gives the methyl substituent the lower locant (position 3) is commonly preferred. For clarity and consistency, the CAS number should always be used as the definitive identifier.
Synthesis of this compound
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and effective route to this compound proceeds via the reaction of a β-ketoester with an acetal of N,N-dimethylformamide, followed by cyclization with hydrazine.
Synthetic Workflow Overview
The overall transformation can be visualized as a two-step process starting from a readily available β-ketoester. The first step forms an enaminone intermediate, which is then cyclized in the second step to form the pyrazole ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from general procedures for pyrazole synthesis.[3]
Step 1: Synthesis of Methyl 2-acetyl-3-(dimethylamino)acrylate (Enaminone Intermediate)
-
To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.
Causality: The reaction between the β-ketoester (methyl acetoacetate) and DMF-DMA forms a β-enamino diketone. This intermediate is highly reactive and primed for cyclization, as the enamine group provides a nucleophilic center and the ketone/ester groups provide electrophilic centers.
Step 2: Cyclization to form this compound
-
Dissolve the crude enaminone intermediate from Step 1 in a protic solvent like ethanol or acetic acid.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 2-4 hours.
-
Monitor the disappearance of the intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.
Causality: Hydrazine, with its two nucleophilic nitrogen atoms, attacks the electrophilic centers of the enaminone. This leads to a condensation and subsequent intramolecular cyclization reaction, eliminating dimethylamine and water to form the stable aromatic pyrazole ring.
Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone in modern medicinal chemistry due to its favorable physicochemical properties and ability to form key interactions with biological targets.[4] this compound provides a versatile platform for creating more complex molecules with diverse pharmacological activities.
As a Precursor for Active Pharmaceutical Ingredients (APIs)
The ester and the reactive sites on the pyrazole ring (specifically the N-H proton) allow for straightforward chemical modifications. This makes the compound an ideal starting point for synthesizing derivatives with a range of biological effects:
-
Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-containing COX-2 inhibitor. The core structure of this compound is used to build analogues that are investigated for similar activities.[4]
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in various compounds showing potent activity against bacterial and fungal pathogens.[4] Researchers use this building block to generate novel carboxamide and other derivatives in the search for new antimicrobial drugs to combat resistance.[4]
-
Anticancer and Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in many kinase inhibitors, a critical class of anticancer drugs. The functional groups of this compound allow for its incorporation into larger molecules designed to target specific kinases involved in cancer progression.
-
Antiviral Activity: Certain pyrazole-based compounds have been identified as inhibitors of viral replication, including for HIV.[5] This highlights the potential for this scaffold in the development of new antiviral therapies.
In Agrochemical Synthesis
Beyond pharmaceuticals, pyrazole derivatives play a significant role in agriculture.[2]
-
Fungicides and Herbicides: The structural motif is integral to the design of modern agrochemicals. This compound serves as an intermediate in the synthesis of compounds aimed at protecting crops from fungal diseases and unwanted weeds, contributing to improved crop yields.[2][6]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis and versatile reactivity make it a valuable intermediate for chemists in both academic and industrial settings. As the demand for novel therapeutics and effective agrochemicals continues to grow, the importance of foundational building blocks like this pyrazole derivative will undoubtedly increase, paving the way for future discoveries.
References
- 1. 23170-45-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-methyl-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation and characterization of this compound.
Introduction
This compound, with the molecular formula C₆H₈N₂O₂, is a substituted pyrazole derivative. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals due to its diverse biological activities. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules, which is a critical step in any synthetic or drug development workflow. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Atom Numbering
The structural integrity of this compound is the foundation of its chemical behavior and biological activity. The numbering convention used in this guide for the interpretation of spectroscopic data is presented below.
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-methyl-1H-pyrazole-4-carboxylate
Introduction
Methyl 3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a common feature in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The methyl ester at the 4-position provides a key site for further chemical modification, making this compound a valuable starting material for the synthesis of more complex derivatives, including potential enzyme inhibitors and receptor modulators.
Given its foundational role in the synthesis of potential new chemical entities, a thorough understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its solubility and stability characteristics, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug development programs.
I. Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to challenges in formulation, variable absorption, and diminished therapeutic efficacy. This section outlines the predicted solubility of this compound in common laboratory solvents and provides a detailed protocol for its experimental determination.
Predicted Solubility
Based on the principle of "like dissolves like," the solubility of this compound can be predicted by examining its structural features. The molecule possesses both polar (the pyrazole ring with its N-H group and the methyl ester) and non-polar (the methyl group and the hydrocarbon backbone) characteristics.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyrazole ring, capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen), along with the carbonyl group of the ester, suggests potential solubility in polar protic solvents. However, the overall non-polar character contributed by the methyl group and the pyrazole ring itself may limit aqueous solubility. Related compounds like pyrazole-4-carboxylic acid are soluble in water and alcohols, suggesting that the methyl ester derivative will likely exhibit some solubility in these solvents.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the presence of the polar functional groups, the compound is expected to have limited solubility in non-polar solvents.
The following table summarizes the predicted solubility and provides a template for recording experimentally determined values.
| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Sparingly Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | |
| Dimethylformamide (DMF) | Freely Soluble | |
| Acetonitrile | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Toluene | Sparingly Soluble | |
| Hexanes | Insoluble |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low to moderate solubility.[2]
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-hour incubation period is chosen to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[3] Shorter times might only yield kinetic solubility, which can be misleading.
-
Temperature Control: Maintaining a constant temperature is crucial as solubility is a temperature-dependent property.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate quantification of the dissolved compound in the presence of potential minor impurities.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration of the diluted sample and the dilution factor.
Diagram of Solubility Determination Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
II. Stability Profile: A Forced Degradation Approach
Understanding the stability of a new chemical entity is a regulatory requirement and is fundamental to ensuring its safety and efficacy. Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[4] These studies are essential for developing stability-indicating analytical methods.[5]
Predicted Stability and Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolytic Degradation: The methyl ester functional group is the most probable site for hydrolysis. This reaction is typically catalyzed by acid or base, leading to the formation of 3-methyl-1H-pyrazole-4-carboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Degradation: While the pyrazole ring is generally considered to be relatively stable to oxidation, strong oxidizing agents could potentially lead to ring-opening or other modifications.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation pathways may be induced. Studies on related pyrazole polymers have shown thermal decomposition occurs at temperatures above 200°C.[6][7]
-
Photolytic Degradation: Aromatic and heteroaromatic systems can be susceptible to degradation upon exposure to UV light. The pyrazole ring may undergo rearrangement or cleavage.
The following table summarizes the expected stability under various stress conditions.
| Stress Condition | Predicted Stability | Likely Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Labile | 3-methyl-1H-pyrazole-4-carboxylic acid |
| Basic (e.g., 0.1 M NaOH) | Highly Labile | 3-methyl-1H-pyrazole-4-carboxylic acid |
| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidized and/or ring-opened products |
| Thermal (e.g., 80°C) | Likely Stable | Potential for degradation at higher temperatures |
| Photolytic (ICH Q1B) | Potentially Labile | Photorearranged or degraded products |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines.[5] The goal is to achieve 5-20% degradation of the drug substance.[8]
Causality Behind Experimental Choices:
-
Choice of Stressors: The selected conditions (acid, base, oxidation, heat, and light) represent the most common environmental factors that a drug substance may encounter during its lifecycle.
-
Concentration and Temperature: The concentrations of acid, base, and hydrogen peroxide, as well as the thermal stress temperature, are chosen to accelerate degradation to a meaningful extent within a reasonable timeframe (typically up to 7-14 days).[8] If no degradation is observed, more strenuous conditions may be applied.[8]
-
Photostability Testing: The light exposure conditions are specified by ICH Q1B to standardize the assessment of photosensitivity, ensuring that the total illumination and near-UV energy are sufficient to reveal potential liabilities.[9][10]
Step-by-Step Methodologies:
1. Hydrolytic Stability: a. Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. b. Store the solutions at room temperature and an elevated temperature (e.g., 60°C). c. At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot, neutralize it, and dilute for HPLC analysis.
2. Oxidative Stability: a. Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide. b. Store the solution at room temperature, protected from light. c. Analyze samples by HPLC at various time intervals.
3. Thermal Stability (Solid State): a. Place a sample of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C). b. At specified time points, remove samples, dissolve in a suitable solvent, and analyze by HPLC.
4. Photostability: a. Expose a sample of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] b. A dark control sample should be stored under the same conditions but protected from light. c. After the exposure period, analyze both the exposed and control samples by HPLC.
Diagram of Forced Degradation and Analysis Workflow:
Caption: Workflow for Forced Degradation Studies.
III. Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols, grounded in established scientific principles and regulatory guidelines, offer a robust approach for its characterization. The predicted solubility and stability profiles, based on the chemical structure and data from analogous compounds, serve as a valuable starting point for experimental investigation. By following the detailed methodologies outlined in this guide, researchers can generate the high-quality data necessary to support the use of this compound in drug discovery and development, ultimately enabling the synthesis of novel therapeutics with well-defined and reliable physicochemical properties.
IV. References
-
Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. --INVALID-LINK--
-
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). ICH guideline for photostability testing: Aspects and directions for use. Retrieved from --INVALID-LINK--
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from --INVALID-LINK--
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from --INVALID-LINK--
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 37718-11-9: Pyrazole-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from --INVALID-LINK--
-
Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
BLD Pharm. (n.d.). 23170-45-8|this compound. Retrieved from --INVALID-LINK--
-
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Methyl 1H-Pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--
-
PubMed. (2022, June 14). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--
-
Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Thermo Scientific Chemicals. (n.d.). 4-Methyl-1H-pyrazole, 97+%. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. Catalysts, 11(4), 428.
-
ResearchGate. (2025, August 6). Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanatetrimer. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Sustainable Degradation of Methyl Violet by Plasma Bubbling Array: Performance, Degradation Pathway, and Potential Toxicity. Water, 16(1), 123.
-
National Institutes of Health. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from --INVALID-LINK--
References
- 1. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. scispace.com [scispace.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. longdom.org [longdom.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. jordilabs.com [jordilabs.com]
- 10. ema.europa.eu [ema.europa.eu]
Discovery and history of pyrazole-4-carboxylate esters
An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylate Esters
Executive Summary
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a multitude of commercial drugs and agrochemicals. Within this class, pyrazole-4-carboxylate esters represent a particularly versatile and crucial intermediate, providing a synthetic handle for extensive molecular elaboration. This guide traces the historical trajectory of this compound class, from its conceptual origins in the late 19th century to the sophisticated, high-efficiency synthetic protocols employed today. We will explore the seminal Knorr pyrazole synthesis, the advent of alternative cyclization strategies such as the Vilsmeier-Haack reaction, and the rise of modern multi-component and green chemistry approaches. Detailed experimental protocols, mechanistic diagrams, and a comparative analysis of key methodologies are provided to offer researchers and drug development professionals a comprehensive understanding of this vital chemical entity.
Introduction: The Significance of the Pyrazole-4-Carboxylate Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a structural motif of immense importance in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a key component in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[2][3] The addition of a carboxylate ester group at the 4-position of the pyrazole ring creates an exceptionally valuable building block. This ester group serves as a versatile synthetic handle, allowing for further modifications such as hydrolysis to the corresponding carboxylic acid, amidation, or participation in cross-coupling reactions, thus enabling the construction of complex molecular architectures.[4]
This guide delves into the discovery and the evolution of synthetic routes to pyrazole-4-carboxylate esters, providing a historical and technical perspective for scientists engaged in pharmaceutical and chemical research.
The Genesis: Knorr's Discovery and the Foundation of Pyrazole Synthesis
The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, Knorr reported a straightforward and robust method for constructing the pyrazole ring through the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] This reaction, now universally known as the Knorr Pyrazole Synthesis , marked the birth of modern pyrazole chemistry and remains a cornerstone of heterocyclic synthesis to this day.[6][7][8]
The fundamental mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration, leads to the formation of the stable, aromatic pyrazole ring.[9]
For the specific synthesis of pyrazole-4-carboxylate esters, the Knorr reaction is adapted by using a 1,3-dicarbonyl compound that already contains the desired ester functionality. A common precursor is a derivative of a β-ketoester, such as ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde), which reacts with hydrazine to directly yield ethyl 1H-pyrazole-4-carboxylate.[10][11]
Caption: Knorr synthesis of a pyrazole-4-carboxylate ester.
The Evolution of Synthetic Strategies
While the Knorr synthesis provided the foundational route, the demand for greater efficiency, milder conditions, and diverse substitution patterns drove the development of new methodologies.
The Vilsmeier-Haack Approach
Another powerful method for constructing the pyrazole-4-carboxylate scaffold is through the Vilsmeier-Haack reaction. This approach typically begins with the hydrazone of a β-keto ester.[3] Treatment of this hydrazone with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) initiates an electrophilic substitution on the active methylene carbon, followed by cyclization and elimination to yield the pyrazole ring system.[1][3][12] This method is particularly effective for producing 1,3-disubstituted pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the carboxylic acid and esterified. However, direct formation of the ester is also possible, providing a high-yield pathway to the target compounds.[3]
Caption: General workflow for the Vilsmeier-Haack synthesis.
Modern Multi-Component Reactions (MCRs)
In the pursuit of process efficiency and green chemistry, one-pot multi-component reactions (MCRs) have emerged as a highly attractive strategy. These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. An exemplary three-component reaction for pyrazole-4-carboxylate esters involves the condensation of an aldehyde, a hydrazine, and a β-ketoester (like ethyl acetoacetate) in the presence of a catalyst.[1] This approach offers significant advantages, including reduced waste, lower energy consumption, and simplified operational procedures.[1] Recent advancements have introduced novel catalysts, such as magnetic ionic liquids, which facilitate easy separation and recycling, further enhancing the green credentials of the process.[1]
Caption: A convergent three-component reaction (MCR) scheme.
Comparative Analysis of Synthetic Routes
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid catalyst, Heat | Robust, high-yielding, well-established | Can produce regioisomers with unsymmetrical dicarbonyls |
| Vilsmeier-Haack | Hydrazone of a β-keto ester | POCl₃ + DMF | High yields, good for specific substitution patterns | Harsh reagents, requires pre-formed hydrazone |
| Multi-Component | Aldehyde, Hydrazine, β-Ketoester | Catalyst (e.g., ionic liquid), Heat | High atom economy, operational simplicity, green | Catalyst may be expensive, optimization required |
Key Experimental Protocols
The following protocols are illustrative examples based on published synthetic procedures.
Protocol 1: Knorr Synthesis of Ethyl 1H-pyrazole-4-carboxylate[10][11]
-
Reaction Setup: Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Hydrazine: Slowly add 6.2 g (193 mmol) of hydrazine hydrate to the cooled solution dropwise, maintaining the temperature below 10°C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the ethanol by vacuum distillation.
-
Purification: Purify the resulting residue by silica gel column chromatography, using a mixture of dichloromethane and ethyl acetate as the eluent, to yield ethyl 1H-pyrazole-4-carboxylate as a crystalline solid.
Protocol 2: Vilsmeier Cyclization for 1H-Pyrazole-4-carboxylic Acid Esters[3]
-
Hydrazone Formation: Prepare the required hydrazone by reacting the parent β-keto ester (1 equivalent) with the desired hydrazine (1 equivalent) in a suitable solvent like ethanol, typically with gentle heating. Isolate the hydrazone after completion.
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, cool dry DMF (4 mL) in an ice bath. Add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise with stirring.
-
Reaction: Add the pre-formed hydrazone (0.001 mol) to the Vilsmeier reagent. Allow the mixture to warm to room temperature and then reflux at 70-80°C for approximately 4 hours.
-
Workup: Pour the resulting mixture onto crushed ice and carefully neutralize with a dilute aqueous sodium hydroxide solution.
-
Isolation and Purification: Allow the mixture to stand overnight. Collect the resulting precipitate by filtration and purify by silica gel column chromatography (e.g., ethyl acetate/petroleum ether) to yield the final product.
Applications in Drug Discovery and Agrochemicals
The pyrazole-4-carboxylate ester scaffold is a prolific intermediate in the synthesis of compounds with a wide spectrum of biological activities. Its derivatives are investigated and utilized across multiple fields:
-
Pharmaceuticals: These esters are key precursors for developing novel drugs, including anti-inflammatory, anti-cancer, antihyperglycemic, antimalarial, and leishmanicidal agents.[3][12][13] The parent pyrazole-4-carboxylic acid is also a critical intermediate for creating new therapeutic agents.[14]
-
Agrochemicals: The scaffold is integral to the formulation of modern herbicides, fungicides, and insecticides, contributing to crop protection and improved agricultural yields.[3][14] For instance, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, derived from its corresponding ester, is a crucial component in the manufacture of advanced fungicides.[15][16]
Conclusion and Future Perspectives
From the foundational discovery by Ludwig Knorr over a century ago, the synthesis of pyrazole-4-carboxylate esters has evolved dramatically. The original condensation reaction, while still relevant, has been complemented by powerful alternatives like the Vilsmeier-Haack reaction and, more recently, by elegant multi-component strategies that align with the principles of green chemistry. The continued importance of this scaffold in medicinal and agricultural chemistry ensures that research into novel, more efficient, and sustainable synthetic routes will remain an active and vital area of investigation. Future efforts will likely focus on developing highly regioselective catalytic systems, expanding the scope of MCRs, and leveraging flow chemistry for continuous and scalable production.
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 16. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to Understanding and Harnessing the Biological Activity of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols and illustrative signaling pathways. This guide is designed to not only inform but also to empower researchers to rationally design and evaluate the next generation of pyrazole-based therapeutics.
The Enduring Legacy and Versatility of the Pyrazole Core
First synthesized in 1883, the pyrazole ring has a long and storied history in pharmacology.[1][5] Its unique electronic distribution and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] This has led to the development of several blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity drug rimonabant, each highlighting the therapeutic potential of this remarkable heterocycle.[1][2] The metabolic stability of the pyrazole ring further enhances its appeal as a drug candidate.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes.[7][8] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX isoforms can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[11][12] The development of selective COX-2 inhibitors, such as celecoxib, was a major breakthrough in anti-inflammatory therapy, and the pyrazole scaffold is a key feature of many of these drugs.[7][9][12]
Mechanism of Action: Selective COX-2 Inhibition
The diaryl-substituted pyrazole moiety of celecoxib is crucial for its selective binding to the COX-2 enzyme.[9] The sulfonamide side chain of celecoxib interacts with a hydrophilic region near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[10][12] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the gastroprotective prostaglandins synthesized by COX-1.[9][10][11][12]
Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity and selectivity of pyrazole derivatives against COX-1 and COX-2 enzymes.[13][14]
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (containing assay buffer, heme, and a colorimetric substrate)
-
Test pyrazole derivatives dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the provided assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test pyrazole derivatives in DMSO.
-
Reaction Setup:
-
To each well of a 96-well plate, add the assay buffer, heme, and the colorimetric substrate.
-
Add the diluted test compounds to their respective wells. Include control wells with DMSO only (for 100% enzyme activity) and wells with the reference inhibitors.
-
Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Substrate Addition: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader at multiple time points.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[15]
-
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
In Vivo Evaluation of Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[2][16][17]
Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole derivatives
-
Reference drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[16]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Anticancer Activity: A Multifaceted Approach to Targeting Tumor Growth
The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating a remarkable ability to interact with various targets crucial for tumor growth and survival.[18][19][20] Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[8][18][21]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[3][7][22][23] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have been developed as potent inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR is a promising strategy for cancer therapy, as these receptors are involved in both tumor cell proliferation and angiogenesis.[9][10][24][25] Several pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR.[9][10][24][25]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[15] Pyrazole derivatives have shown significant inhibitory activity against CDKs.[15]
-
Other Kinases: The versatility of the pyrazole scaffold has enabled the development of inhibitors for a wide range of other kinases, including Aurora kinases, JAK kinases, and B-Raf.[3][22][23]
Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and to inhibit tubulin polymerization, a process essential for cell division.[8][21]
Experimental Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.[5][6][26][27]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Test pyrazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[26]
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include control wells with medium and DMSO only.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[26]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[27]
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[27]
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a multi-well spectrophotometer.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway: EGFR/VEGFR Inhibition in Cancer
Caption: Dual inhibition of EGFR and VEGFR signaling by pyrazole derivatives.
Antimicrobial Activity: A Renewed Weapon in the Fight Against Infectious Diseases
With the rise of antimicrobial resistance, there is an urgent need for the development of new and effective antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[13][28][29][30][31][32][33][34][35]
Mechanism of Action: Diverse and Evolving
The precise mechanisms of action for the antimicrobial effects of many pyrazole derivatives are still under investigation. However, several potential targets have been identified, including:
-
Enzyme Inhibition: Some pyrazole derivatives have been shown to inhibit essential microbial enzymes, such as tyrosyl-tRNA synthetase, which is crucial for protein synthesis.[32]
-
Disruption of Cell Wall Synthesis: The pyrazole scaffold can be incorporated into molecules that interfere with the synthesis of the bacterial cell wall.
-
DNA Gyrase Inhibition: Some pyrazoles may target DNA gyrase, an enzyme essential for DNA replication in bacteria.[4]
Experimental Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of new compounds.[12][30][33]
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Potato dextrose agar plates (for fungi)
-
Test pyrazole derivatives dissolved in DMSO
-
Standard antibiotic and antifungal drugs (e.g., ciprofloxacin, fluconazole)
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.[12]
-
Plate Preparation:
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate.
-
Allow the plates to dry for a few minutes.
-
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, standard drug solution, and DMSO (as a negative control) to the respective wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Synthesis and Characterization: Building the Foundation for Biological Evaluation
The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure. Therefore, the efficient synthesis and thorough characterization of these compounds are paramount.
Common Synthetic Routes
One of the most common methods for synthesizing pyrazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[18][29][36][37] Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of pyrazoline derivatives, which can then be oxidized to pyrazoles.[18][29][36][37]
Experimental Workflow: Synthesis of Pyrazole Derivatives from Chalcones
Caption: General synthetic route for pyrazole derivatives via chalcones.
Characterization Techniques
The structural elucidation of newly synthesized pyrazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure and connectivity of atoms.[38][39]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1][39]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[1][28][39]
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.[39]
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing exploration of new synthetic methodologies and the elucidation of novel biological targets will undoubtedly lead to the development of next-generation pyrazole-based drugs with improved efficacy and safety profiles. The integration of computational tools, such as molecular docking, can further aid in the rational design and optimization of pyrazole derivatives for specific biological targets.[11][19][31][32][40]
References
- 1. journaljpri.com [journaljpri.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 18. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. researchgate.net [researchgate.net]
- 28. ijtsrd.com [ijtsrd.com]
- 29. thepharmajournal.com [thepharmajournal.com]
- 30. biointerfaceresearch.com [biointerfaceresearch.com]
- 31. One moment, please... [biointerfaceresearch.com]
- 32. rjptonline.org [rjptonline.org]
- 33. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. benchchem.com [benchchem.com]
- 37. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 38. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 39. jocpr.com [jocpr.com]
- 40. ijpbs.com [ijpbs.com]
The Versatile Heterocyclic Keystone: A Technical Guide to Methyl 3-methyl-1H-pyrazole-4-carboxylate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents and functional materials. Among the myriad of heterocyclic scaffolds, the pyrazole core holds a privileged status, and within this class, Methyl 3-methyl-1H-pyrazole-4-carboxylate emerges as a particularly versatile and valuable intermediate. This technical guide provides a comprehensive overview of this essential building block, from its synthesis and reactivity to its diverse applications, offering field-proven insights for its effective utilization in research and development.
The Strategic Advantage of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.[1][2] Its prevalence in pharmaceuticals and agrochemicals stems from a unique combination of physicochemical properties. The pyrazole scaffold is a bioisostere for other aromatic systems, offering a balance of lipophilicity and aqueous solubility.[3] Furthermore, the two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[3] The substitution pattern on the pyrazole ring allows for precise modulation of these properties, making it a highly tunable platform for drug design.[4]
This compound, with its strategically placed methyl and methyl carboxylate groups, serves as an ideal starting point for the synthesis of a wide range of more complex molecules. The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation, while the methyl group and the pyrazole ring itself can be subjected to various functionalization reactions.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of the 3-methyl-1H-pyrazole-4-carboxylate core is a variation of the classic Knorr pyrazole synthesis.[3][5] This robust cyclocondensation reaction involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.
The Knorr Pyrazole Synthesis: Mechanism and Rationale
The Knorr synthesis is a cornerstone of heterocyclic chemistry, valued for its reliability and broad substrate scope.[5] The reaction mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1] The choice of solvent and catalyst can influence the reaction rate and, in the case of unsymmetrical dicarbonyl compounds, the regioselectivity of the final product.[4]
Detailed Experimental Protocol
While a specific, peer-reviewed protocol for the direct synthesis of this compound can be elusive, a reliable procedure can be adapted from the well-established synthesis of its ethyl ester counterpart and other similar pyrazole-4-carboxylates. The following protocol is a composite representation based on established methodologies.
Synthesis of this compound
-
Reactants:
-
Methyl acetoacetate (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Acetic anhydride (2.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Methanol (as solvent)
-
-
Step 1: Formation of the Enol Ether Intermediate. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl acetoacetate, triethyl orthoformate, and acetic anhydride. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents and byproducts are removed under reduced pressure to yield the crude methyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Step 2: Cyclization with Hydrazine. The crude enol ether from Step 1 is dissolved in methanol. The solution is cooled in an ice bath, and hydrazine hydrate is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Step 3: Work-up and Purification. The reaction mixture is concentrated under reduced pressure to remove the methanol. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Reactivity and Functionalization: A Chemist's Toolkit
This compound offers multiple sites for chemical modification, making it a highly adaptable building block.
N-Alkylation: Controlling Regioselectivity
The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a base, allowing for N-alkylation with various electrophiles. A key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as two different N-alkylated isomers can be formed.[5] The outcome of the reaction is influenced by several factors, including the nature of the base, solvent, and the steric and electronic properties of the electrophile.[5] Generally, bulkier electrophiles tend to favor alkylation at the less sterically hindered nitrogen atom.
Ester Group Transformations
The methyl ester at the C4 position is a versatile functional group that can be readily transformed into a variety of other functionalities.
-
Amide Formation: The ester can be converted to a carboxamide by reaction with an amine, often in the presence of a coupling agent or after conversion to the corresponding acid chloride. This is a widely used strategy in the synthesis of bioactive molecules, as the amide bond can participate in crucial hydrogen bonding interactions with biological targets.[6]
-
Hydrolysis: Saponification of the ester with a base such as lithium hydroxide or sodium hydroxide affords the corresponding carboxylic acid.[7] The carboxylic acid can then be used in a variety of subsequent reactions, including further amide couplings or other transformations.
-
Reduction: The ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Ring Functionalization
While the pyrazole ring is aromatic and generally stable, it can undergo electrophilic substitution reactions under certain conditions. Bromination, for instance, can be achieved to introduce a bromine atom onto the ring, providing a handle for further cross-coupling reactions.
Applications in Drug Discovery and Agrochemicals
The utility of this compound as a building block is best illustrated by its application in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries.
Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology, and pyrazole-based scaffolds are frequently found in potent and selective kinase inhibitors. The pyrazole core can effectively occupy the ATP-binding site of kinases, and modifications to the substituents on the pyrazole ring allow for fine-tuning of the inhibitor's selectivity and potency.
For example, derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in acute myeloid leukemia (AML). In one study, a series of pyrazole-based compounds demonstrated potent inhibitory activities with IC50 values in the nanomolar range.[8][9]
| Compound | Target Kinase | IC50 (nM) | Reference |
| FN-1501 | FLT3 | 2.33 | [8] |
| CDK2 | 1.02 | [8] | |
| CDK4 | 0.39 | [8] | |
| Compound 8t | FLT3 | 0.089 | [9] |
| CDK2 | 0.719 | [9] | |
| CDK4 | 0.770 | [9] |
Agrochemicals: Fungicides and Herbicides
Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[10] The core structure of many commercial fungicides is based on a pyrazole-4-carboxamide scaffold. This compound is a key intermediate in the synthesis of these agrochemicals.[11] For instance, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown significant antifungal activity against various phytopathogenic fungi.[7]
| Compound | Fungal Strain | Inhibition (%) at 100 µg/mL | Reference |
| 6a | Gibberella zeae | >50 | [7] |
| 6b | Gibberella zeae | >50 | [7] |
| 6c | Gibberella zeae | >50 | [7] |
| 8j | Alternaria solani | >90 | [10] |
Furthermore, pyrazole derivatives have also been developed as herbicides. Certain pyrazole-4-carboxamide derivatives have exhibited excellent herbicidal activities against various weeds.[12]
Conclusion
This compound is a powerful and versatile heterocyclic building block with broad applications in drug discovery and agrochemical research. Its straightforward synthesis, coupled with the multiple avenues for chemical functionalization, makes it an invaluable tool for the creation of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and the strategic rationale behind its use will continue to empower researchers and scientists to develop innovative solutions to challenges in medicine and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 10. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate from Ethyl Acetoacetate
Abstract
This comprehensive guide provides a detailed, field-proven methodology for the synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Pyrazole derivatives are of significant interest due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This protocol outlines a robust, multi-step synthetic route starting from the readily available bulk chemical, ethyl acetoacetate. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles. Each step is designed as a self-validating system with clear benchmarks for success, supported by authoritative references and detailed procedural instructions.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged structure in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal component for designing molecules that target various biological receptors and enzymes. The title compound, this compound, serves as a versatile building block for the elaboration of more complex, biologically active molecules. This guide presents a logical and efficient pathway for its synthesis, designed for reproducibility and scalability in a standard laboratory setting.
Overall Synthetic Strategy
The transformation of ethyl acetoacetate into this compound is achieved through a reliable four-step sequence. This strategy was designed to ensure high purity and yield by isolating key intermediates.
-
Activation of Ethyl Acetoacetate: The synthesis begins by reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form the key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Pyrazole Ring Formation: The activated intermediate undergoes a cyclocondensation reaction with hydrazine hydrate to yield Ethyl 3-methyl-1H-pyrazole-4-carboxylate. This is a variation of the classic Knorr pyrazole synthesis.[1]
-
Saponification: The resulting ethyl ester is hydrolyzed to its corresponding carboxylic acid, 3-methyl-1H-pyrazole-4-carboxylic acid, using a strong base.
-
Fischer Esterification: The final step involves the acid-catalyzed esterification of the pyrazole carboxylic acid with methanol to produce the target methyl ester.
The complete workflow is illustrated below.
Caption: Overall synthetic workflow from ethyl acetoacetate to the target compound.
Experimental Protocols & Methodologies
Safety Precaution: This synthesis involves hazardous materials including hydrazine hydrate (toxic and corrosive), acetic anhydride (corrosive), and strong acids/bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | ≥99% | Sigma-Aldrich |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | ≥99% | Sigma-Aldrich |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | ~64% soln. | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥98% | Merck |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | Merck |
| Methanol | CH₄O | 32.04 | 67-56-1 | Anhydrous | Merck |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Absolute | Merck |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | ACS Grade | Fisher |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% soln. | Fisher |
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Principle: This step activates the methylene group of ethyl acetoacetate. The reaction with triethyl orthoformate introduces an ethoxymethylene group, making the subsequent cyclization with hydrazine regioselective for the desired pyrazole-4-carboxylate isomer.[3] Acetic anhydride is used as a reagent and water scavenger to drive the reaction to completion.
Protocol:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with ethyl acetoacetate (65.0 g, 0.50 mol) and triethyl orthoformate (81.5 g, 0.55 mol).
-
Begin stirring and add acetic anhydride (76.5 g, 0.75 mol) dropwise over 30 minutes. The addition is exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux (approx. 120-130°C) using a heating mantle for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The product spot should appear at a higher Rf than ethyl acetoacetate.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a fractional distillation apparatus. Remove the volatile by-products (ethyl acetate and excess reagents) under reduced pressure.
-
The desired product, ethyl 2-(ethoxymethylene)-3-oxobutanoate, is obtained as a pale yellow oil. The crude product is typically of sufficient purity for the next step.
-
Expected Yield: ~85-90 g (91-97%)
-
Step 2: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Principle: This is a classic cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine attacks the enol ether carbon, while the other nitrogen attacks the ketone carbonyl, leading to cyclization and subsequent elimination of ethanol and water to form the stable aromatic pyrazole ring.[1]
Protocol:
-
In a 500 mL round-bottom flask, dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (~0.50 mol) in absolute ethanol (200 mL).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Add hydrazine hydrate (~64%, 24.5 g, 0.50 mol) dropwise to the stirred solution over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue will contain the product. Add 150 mL of cold water to the residue and stir vigorously. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water (2 x 50 mL), and then with a small amount of cold diethyl ether.
-
Dry the solid in a vacuum oven at 50°C to obtain Ethyl 3-methyl-1H-pyrazole-4-carboxylate as a white to off-white solid.
-
Expected Yield: ~62-69 g (80-90% over two steps)
-
Step 3: Synthesis of 3-methyl-1H-pyrazole-4-carboxylic Acid
Principle: Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt, which is then protonated with acid to yield the carboxylic acid. This step is necessary to swap the ethyl group for a methyl group in the final esterification.
Protocol:
-
In a 1 L round-bottom flask, dissolve Ethyl 3-methyl-1H-pyrazole-4-carboxylate (61.6 g, 0.40 mol) in ethanol (200 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (24.0 g, 0.60 mol) in water (200 mL).
-
Add the NaOH solution to the flask and heat the mixture to reflux for 3 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling, remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 200 mL of water and cool it in an ice bath.
-
Slowly acidify the solution to pH 2-3 by adding concentrated hydrochloric acid (~50 mL). A thick white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral (check with pH paper), and dry the product in a vacuum oven at 60-70°C.
-
Expected Yield: ~45-49 g (90-97%)
-
Step 4: Synthesis of this compound
Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process; using a large excess of the alcohol (methanol) drives the reaction toward the formation of the methyl ester.
Protocol:
-
Place the dry 3-methyl-1H-pyrazole-4-carboxylic acid (44.8 g, 0.35 mol) in a 500 mL round-bottom flask.
-
Add anhydrous methanol (300 mL). Stir to suspend the solid.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the carboxylic acid is consumed.
-
Cool the reaction mixture and neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Remove most of the methanol using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from a mixture of ethyl acetate and hexane to afford pure this compound as a crystalline solid.
-
Expected Yield: ~44-49 g (82-90%)
-
Quantitative Data Summary
| Step | Starting Material | Moles (mol) | Key Reagents | Product | Theoretical Yield (g) | Expected Yield (g) |
| 1 | Ethyl Acetoacetate | 0.50 | Triethyl Orthoformate, Acetic Anhydride | Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 93.1 | ~85-90 (crude) |
| 2 | Intermediate from Step 1 | ~0.50 | Hydrazine Hydrate | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 77.1 | 62 - 69 |
| 3 | Ethyl Ester from Step 2 | 0.40 | Sodium Hydroxide | 3-methyl-1H-pyrazole-4-carboxylic Acid | 50.4 | 45 - 49 |
| 4 | Carboxylic Acid from Step 3 | 0.35 | Methanol, Sulfuric Acid | This compound | 54.0 | 44 - 49 |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound from ethyl acetoacetate. By breaking the process into four distinct, high-yielding steps, this protocol allows for the isolation and purification of key intermediates, ensuring a high-quality final product. The explanations of the underlying chemical principles are intended to empower researchers to adapt this methodology for the synthesis of other valuable pyrazole derivatives.
References
Application Note: A Robust and Efficient One-Pot Synthesis of Substituted Pyrazole-4-carboxylates
Abstract
This application note provides a comprehensive guide for the efficient, one-pot synthesis of substituted pyrazole-4-carboxylates. Pyrazole scaffolds are of immense interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The described protocol details a three-component reaction involving the condensation of β-ketoesters, substituted hydrazines, and aldehydes, which offers significant advantages in terms of operational simplicity, high yields, and atom economy over traditional multi-step methods.[5][6] This guide is intended for researchers, scientists, and professionals in drug development, providing detailed protocols, mechanistic insights, and practical troubleshooting advice.
Introduction: The Significance of Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous commercially available drugs such as Celecoxib (anti-inflammatory), Rimonabant (anorectic), and Sildenafil (vasodilator).[7] The biological versatility of this five-membered aromatic heterocycle stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.[1][8] Specifically, pyrazole-4-carboxylates serve as crucial intermediates for the synthesis of more complex, biologically active molecules.[2]
Traditional methods for pyrazole synthesis often involve multiple steps, requiring the isolation of intermediates, which can lead to reduced overall yields and increased waste. One-pot, multi-component reactions (MCRs) have emerged as a powerful and green alternative, allowing for the construction of complex molecules from simple precursors in a single synthetic operation.[9] This approach not only enhances efficiency but also aligns with the principles of sustainable chemistry by reducing solvent usage and purification steps.[10][11]
Reaction Principle and Mechanism
The protocol described herein is based on the acid-catalyzed condensation of three key components:
-
A β-ketoester (e.g., ethyl acetoacetate)
-
A substituted hydrazine (e.g., phenylhydrazine)
-
An aldehyde (e.g., benzaldehyde)
The reaction proceeds through a tandem sequence of condensation and cyclization steps, ultimately leading to the aromatic pyrazole ring. While various catalysts can be employed, including molecular iodine[7][10] and various metal catalysts[9][11], this protocol utilizes a mild acid catalyst for its accessibility and effectiveness.
The plausible reaction mechanism involves two primary stages:
-
Hydrazone Formation: The substituted hydrazine first reacts with the aldehyde to form a hydrazone intermediate.
-
Michael Addition and Cyclization: The β-ketoester, under acidic conditions, exists in equilibrium with its enol tautomer. The enol attacks the hydrazone in a Michael-type addition. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ketone carbonyl, and subsequent dehydration (loss of a water molecule) to yield the stable, aromatic substituted pyrazole-4-carboxylate.
Caption: Fig. 1: Plausible Reaction Mechanism
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate as a representative example.
3.1. Materials and Equipment
-
Reagents:
-
Ethyl acetoacetate (CAS: 141-97-9)
-
Phenylhydrazine (CAS: 100-63-0)
-
Benzaldehyde (CAS: 100-52-7)
-
Ethanol (Absolute, CAS: 64-17-5)
-
Glacial Acetic Acid (Catalyst, CAS: 64-19-7)
-
Ethyl Acetate (for TLC and workup)
-
Hexane (for TLC and workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
-
Standard laboratory glassware
-
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add ethanol (80 mL), ethyl acetoacetate (10 mmol, 1.30 g), benzaldehyde (10 mmol, 1.06 g), and phenylhydrazine (10 mmol, 1.08 g).
-
Catalyst Addition: Add 4-5 drops of glacial acetic acid to the mixture using a Pasteur pipette. The acid catalyzes the condensation reactions.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-4 hours.
-
Cooling and Precipitation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure substituted pyrazole-4-carboxylate as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow Visualization
The entire process from setup to final product characterization is summarized in the workflow diagram below.
Caption: Fig. 2: Experimental Workflow
Results: Substrate Scope and Yields
To demonstrate the versatility of this one-pot protocol, a variety of substituted aldehydes and hydrazines were used. The results are summarized in the table below, showcasing the generally good to excellent yields obtained.
| Entry | Aldehyde (R¹) | Hydrazine (R²) | Product Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 92% |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 88% |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 94% |
| 4 | Benzaldehyde | 4-Nitrophenylhydrazine | 85% |
| 5 | Benzaldehyde | Methylhydrazine | 78% |
| 6 | 2-Naphthaldehyde | Phenylhydrazine | 89% |
Yields are for isolated, purified products.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor closely by TLC. Ensure the catalyst was added. |
| Product loss during workup. | Use minimal cold solvent for washing the precipitate. Ensure complete precipitation by cooling thoroughly. | |
| Side Product Formation | Reaction temperature too high. | Maintain a gentle reflux; avoid aggressive heating. |
| Incorrect stoichiometry. | Ensure accurate measurement of all reactants. | |
| Product Fails to Precipitate | Product is highly soluble in the reaction solvent. | Reduce the reaction mixture volume using a rotary evaporator before cooling. |
| Insufficient cooling. | Cool the mixture in an ice-salt bath for a longer duration. |
Conclusion
This application note outlines a reliable and highly efficient one-pot, three-component method for the synthesis of substituted pyrazole-4-carboxylates. The protocol is characterized by its operational simplicity, use of readily available starting materials, and high yields. The demonstrated versatility makes it a valuable tool for researchers in medicinal chemistry and organic synthesis, facilitating the rapid generation of diverse pyrazole libraries for drug discovery and development programs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 6. sid.ir [sid.ir]
- 7. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jsynthchem.com [jsynthchem.com]
The Lynchpin of Modern Fungicides: A Guide to Methyl 3-methyl-1H-pyrazole-4-carboxylate
In the landscape of modern agricultural science, the development of potent and specific fungicides is paramount to ensuring global food security. Among the most significant classes of fungicides are the succinate dehydrogenase inhibitors (SDHIs), which have revolutionized crop protection. At the heart of many of these vital agrochemicals lies a key building block: Methyl 3-methyl-1H-pyrazole-4-carboxylate . This unassuming heterocyclic compound serves as a critical intermediate in the synthesis of a multitude of pyrazole carboxamide fungicides, prized for their efficacy against a broad spectrum of plant pathogens.[1][2]
This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in the production of cutting-edge fungicides. We will delve into the chemical principles that underpin its reactivity, present detailed, field-proven protocols for its synthesis and subsequent conversion to fungicidal active ingredients, and offer insights into the mechanism of action of the resulting products. This document is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development.
The Strategic Importance of the Pyrazole Core
The pyrazole ring is a privileged scaffold in medicinal and agrochemical research due to its unique electronic properties and its ability to form key interactions with biological targets. In the context of fungicides, the pyrazole-4-carboxamide moiety is a cornerstone of the SDHI class. These fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration ultimately leads to the death of the fungal pathogen.[1][2]
The specific substitution pattern on the pyrazole ring is crucial for biological activity. The 3-methyl group and the 4-carboxylate functionality of the title intermediate provide a foundational structure that can be readily elaborated to produce a diverse array of potent fungicides.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction, a cornerstone of heterocyclic chemistry. The general strategy involves the reaction of a β-dicarbonyl compound or a functionalized equivalent with a hydrazine derivative. While a direct, detailed protocol for the methyl ester can be adapted from established procedures for its ethyl ester analogue, we present here a robust two-step process starting from the synthesis of the corresponding ethyl ester, followed by hydrolysis and subsequent esterification to the methyl ester.
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
This protocol outlines the synthesis of the ethyl ester, a closely related and often used precursor.
Reaction Scheme:
Caption: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 130.14 g | 1.0 |
| Ethyl orthoformate | 148.20 | 177.84 g | 1.2 |
| Acetic anhydride | 102.09 | 153.14 g | 1.5 |
| Hydrazine hydrate (80%) | 50.06 | 62.58 g | 1.0 |
| Ethanol | 46.07 | 500 mL | - |
Procedure:
-
Formation of the Enol Ether: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, ethyl orthoformate, and acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure to obtain crude ethyl 2-(ethoxymethylene)acetoacetate.
-
Cyclization: To the crude enol ether, add ethanol followed by the slow addition of hydrazine hydrate.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Expected Yield: 70-80%
Protocol 2: Hydrolysis to 3-methyl-1H-pyrazole-4-carboxylic acid
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 154.17 | 15.42 g | 0.1 |
| Sodium hydroxide | 40.00 | 8.00 g | 0.2 |
| Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve Ethyl 3-methyl-1H-pyrazole-4-carboxylate in a mixture of water and ethanol in a round-bottom flask.
-
Add sodium hydroxide pellets and heat the mixture to reflux for 2-4 hours.
-
After saponification is complete, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain 3-methyl-1H-pyrazole-4-carboxylic acid.
Expected Yield: 90-95%
Protocol 3: Fischer Esterification to this compound
Reaction Scheme:
Caption: Fischer esterification to the target methyl ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-methyl-1H-pyrazole-4-carboxylic acid | 126.11 | 12.61 g | 0.1 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 1-2 mL | catalytic |
Procedure:
-
Suspend 3-methyl-1H-pyrazole-4-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield: 85-95%
Application in Fungicide Synthesis: The Case of Penthiopyrad
To illustrate the utility of this compound as a fungicide intermediate, we will outline the synthesis of Penthiopyrad, a commercial SDHI fungicide. The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent amide coupling with a specific thiophene amine.
Step 1: Hydrolysis of this compound
This step is identical to Protocol 2, using the methyl ester as the starting material.
Step 2: Synthesis of 3-methyl-1H-pyrazole-4-carbonyl chloride
Reaction Scheme:
Caption: Conversion of the carboxylic acid to the acid chloride.
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 3-methyl-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours. The solid will dissolve as the reaction proceeds.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 3: Synthesis of the Amine Moiety: 2-(1,3-dimethylbutyl)thiophen-3-amine
The synthesis of this specific amine can be complex. For the purpose of this guide, we will assume this reagent is available commercially or synthesized via a known literature procedure.
Step 4: Amide Coupling to form Penthiopyrad
Reaction Scheme:
Caption: Final amide coupling to synthesize Penthiopyrad.
Procedure:
-
Dissolve 2-(1,3-dimethylbutyl)thiophen-3-amine in a suitable aprotic solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere.
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-methyl-1H-pyrazole-4-carbonyl chloride in DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Penthiopyrad.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Based on data for the analogous ethyl ester, the compound may cause skin and serious eye irritation, as well as respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for each chemical used.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of a significant class of modern fungicides. Its straightforward synthesis and versatile reactivity make it an invaluable tool for agrochemical researchers. The protocols and insights provided in this guide are intended to empower scientists in the development of the next generation of crop protection agents, ultimately contributing to a more sustainable and food-secure future. The continued exploration of the pyrazole scaffold and its derivatives promises to yield even more effective and environmentally benign solutions to the challenges facing global agriculture.
References
The Versatile Scaffold: Methyl 3-methyl-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, with its unique arrangement of nitrogen atoms, provides a rigid and predictable framework for the design of potent and selective therapeutic agents.[3][4] Among the vast family of pyrazole-based building blocks, Methyl 3-methyl-1H-pyrazole-4-carboxylate stands out as a particularly versatile and valuable intermediate. Its strategic placement of a methyl group, a reactive ester, and two nitrogen atoms offers multiple points for chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs.[5][6]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key synthetic precursor, provide detailed, field-proven protocols for its derivatization, and highlight its application in the development of novel therapeutic agents, particularly in the realms of antifungal and antiviral research.
The Pyrazole Core: A Hub of Biological Activity
The pyrazole moiety is a common feature in drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to anticancer kinase inhibitors and anti-obesity drugs.[7][8] The success of this scaffold lies in its metabolic stability and its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[9] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[10][11]
Strategic Derivatization of this compound
The chemical architecture of this compound offers three primary sites for modification: the two ring nitrogen atoms (N1 and N2) and the methyl ester at the C4 position. This allows for a modular approach to library synthesis, where each part of the molecule can be systematically altered to optimize biological activity and pharmacokinetic properties.
Key Derivatization Pathways
Two of the most powerful transformations for this scaffold are N-alkylation of the pyrazole ring and conversion of the methyl ester to a diverse range of amides. These reactions are fundamental to unlocking the therapeutic potential of this building block.
Caption: Key derivatization pathways for this compound.
Protocol 1: N-Alkylation of the Pyrazole Ring
N-alkylation is a critical step in modifying the pharmacokinetic properties of pyrazole-based drugs and exploring the chemical space around the core scaffold.[3] The regioselectivity of this reaction (alkylation at N1 versus N2) is a crucial consideration, as the resulting isomers can exhibit vastly different biological activities.[3] Steric hindrance often favors alkylation at the less hindered nitrogen atom.[3]
Detailed Methodology (Base-Mediated Alkylation)
This protocol is adapted from established methods for N-alkylation of similar pyrazole esters.[3][7]
Materials and Reagents:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
-
Add potassium carbonate (1.5-2.0 eq) to the stirred solution.
-
Stir the suspension at room temperature for 20-30 minutes to ensure deprotonation of the pyrazole nitrogen.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the introduction of moisture, which can quench the base and hinder the reaction.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile.
-
Potassium Carbonate: A mild base suitable for deprotonating the pyrazole nitrogen without causing unwanted side reactions like ester hydrolysis.
-
Monitoring by TLC/LC-MS: Essential for determining the reaction endpoint and preventing the formation of byproducts from over-reaction.
Protocol 2: Synthesis of Pyrazole-4-carboxamides
The conversion of the methyl ester to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many drugs. This transformation allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's interaction with its biological target.[6][9] This protocol involves a two-step process: saponification of the methyl ester to the corresponding carboxylic acid, followed by amide coupling.
Detailed Methodology
This protocol is a synthesized procedure based on standard organic chemistry transformations and analogous reactions reported in the literature for pyrazole carboxamide synthesis.[6][7]
Step A: Saponification to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Materials and Reagents:
-
N-Alkyl-3-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-alkylated pyrazole ester (1.0 eq) in methanol.
-
Add 1 M NaOH solution (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with dichloromethane.
-
Collect the solid by filtration or concentrate the organic extracts to yield the crude carboxylic acid, which can often be used in the next step without further purification.
Step B: Amide Coupling
Materials and Reagents:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (from Step A)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases, indicating the formation of the acid chloride.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final pyrazole-4-carboxamide.
Caption: Workflow for the synthesis of pyrazole-4-carboxamides.
Application Highlight: Development of Fungicides
Derivatives of this compound have shown significant promise as antifungal agents.[5] Specifically, pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[9] By inhibiting this key enzyme in the mitochondrial respiratory chain, they effectively cut off the energy supply to fungal cells.[10]
A study on N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides demonstrated that these compounds exhibit moderate to good antifungal activities against various phytopathogenic fungi.[6] For instance, some derivatives showed over 50% inhibition of Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid.[6][10]
Quantitative Data on Antifungal Activity
| Compound ID | Fungal Strain | Inhibition (%) at 100 µg/mL | Reference |
| 6a | G. zeae | >50% | [6][10] |
| 6b | G. zeae | >50% | [6][10] |
| 6c | G. zeae | >50% | [6][10] |
| Carboxin | G. zeae | <50% | [10] |
| Boscalid | G. zeae | <50% | [10] |
This data underscores the potential of the this compound scaffold in the rational design of novel and effective antifungal agents for agricultural applications.
Emerging Applications in Antiviral Drug Discovery
The pyrazole scaffold is also gaining traction in the development of antiviral agents.[5] While direct applications of this compound are still emerging, numerous studies have highlighted the antiviral potential of its close analogues. Pyrazole derivatives have been reported to exhibit activity against a range of viruses, including Newcastle disease virus, influenza virus, and hepatitis C virus.[5] The synthetic versatility of the title compound makes it an attractive starting point for the synthesis of novel pyrazole-based compounds for antiviral screening.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its amenability to strategic derivatization at multiple positions through robust and well-understood chemical transformations provides a reliable platform for the synthesis of diverse compound libraries. The demonstrated success of its derivatives, particularly as potent antifungal agents, highlights the immense potential of this scaffold. The detailed protocols provided herein serve as a practical guide for researchers and scientists to harness the power of this pyrazole intermediate in their drug discovery and development endeavors. As the quest for novel therapeutics continues, the importance of foundational scaffolds like this compound will undoubtedly continue to grow.
References
- 1. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Utility of Methyl 3-methyl-1H-pyrazole-4-carboxylate in Modern Kinase Inhibitor Synthesis
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase signaling is a hallmark of many cancers, driving aberrant cell growth, proliferation, and survival.[2] In the quest for potent and selective kinase inhibitors, medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are known to interact favorably with specific biological targets.[3]
The pyrazole ring system has firmly established itself as such a privileged scaffold in kinase inhibitor design.[4][5] Its synthetic accessibility, favorable drug-like properties, and its capacity for bioisosteric replacement of other rings make it a versatile and powerful building block.[1][6] Of the 74 small molecule kinase inhibitors approved by the US FDA, a significant number, including Crizotinib, Ruxolitinib, and Erdafitinib, incorporate a pyrazole core, underscoring its clinical and therapeutic importance.[1]
The efficacy of the pyrazole scaffold often stems from its ability to act as a "hinge-binder."[3] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible segment connecting the N- and C-lobes of the kinase domain. This interaction mimics the way the adenine base of ATP docks into the active site, providing a strong anchor point for the inhibitor molecule.[2][3] From this anchor, chemists can elaborate the structure to achieve high potency and selectivity for the target kinase.
Within this important class of compounds, Methyl 3-methyl-1H-pyrazole-4-carboxylate emerges as a particularly strategic starting material for the synthesis of a new generation of kinase inhibitors. This application note provides an in-depth guide to its use, covering synthetic strategies, detailed protocols, and the rationale behind its application in targeting various kinase families.
The Versatile Synthon: this compound
This compound is a highly functionalized building block that offers multiple avenues for chemical elaboration. Its structure provides a unique combination of features that are advantageous for constructing sophisticated kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23170-45-8 | [7][8] |
| Molecular Formula | C₆H₈N₂O₂ | [7] |
| Molecular Weight | 140.14 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [9] |
| Storage | Sealed in dry, Room Temperature | [7] |
The true value of this molecule lies in its functional handles:
-
The Methyl Ester (C4-Position): This group is not merely a placeholder; it is a versatile precursor for a wide range of functional groups. Most commonly, it is hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form carboxamides. This amide linkage is a key feature in many modern kinase inhibitors, allowing the molecule to probe for additional interactions within the ATP binding site and extend into the solvent-exposed region.[10][11]
-
The Methyl Group (C3-Position): The substitution at the C3 position is critical for tuning inhibitor selectivity. The presence of this methyl group can introduce steric hindrance that prevents the inhibitor from binding to the active sites of off-target kinases, thereby improving its selectivity profile. For example, this feature has been shown to be essential for achieving selectivity against cyclin-dependent kinase 2 (CDK2).[2]
-
The Pyrazole Nitrogens (N1/N2): The N-unsubstituted pyrazole can serve as both a hydrogen bond donor and acceptor.[2][12] The N1-H can be alkylated to modulate the molecule's physicochemical properties, such as polarity and brain penetration.[13] This modification can also be used to orient other parts of the molecule for optimal target engagement.
Logical Workflow for Kinase Inhibitor Synthesis
The general strategy for utilizing this compound involves a series of logical and sequential modifications to build the final inhibitor. This workflow is designed for maximum modularity, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrazole-carboxamide kinase inhibitor scaffold. These protocols are designed to be self-validating, with clear checkpoints for characterization and purity assessment.
Protocol 1: Saponification of this compound
Causality: The conversion of the methyl ester to a carboxylic acid is the crucial first step to enable subsequent amide bond formation. Saponification using a base like lithium or sodium hydroxide is a standard and high-yielding method for this transformation.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (DI)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF, MeOH, and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Quenching): Once complete, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-methyl-1H-pyrazole-4-carboxylic acid as a white solid. The product is often pure enough for the next step, but can be recrystallized if necessary.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Amide Coupling with a Target Amine
Causality: This step constructs the core of the inhibitor by linking the pyrazole "hinge-binder" to a second moiety, which will confer specificity. Peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide bond. A non-nucleophilic base (DIPEA) is required to neutralize the acid formed during the reaction.
Materials:
-
3-methyl-1H-pyrazole-4-carboxylic acid (from Protocol 1)
-
Target amine (e.g., 3-fluoro-4-morpholinoaniline) (1.0 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add the coupling reagent (HATU, 1.1 eq) in one portion. If using EDC/HOBt, add both.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate or DCM/MeOH gradient) to yield the pure pyrazole-carboxamide product.[3]
-
Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Application in Targeting Kinase Families
The pyrazole scaffold derived from this compound is a versatile platform for targeting a wide range of kinases. The final inhibitor's selectivity is determined by the nature of the substituents appended to the core.
Caption: Pyrazole inhibitor binding in the kinase ATP pocket.
-
JAK Kinases: Ruxolitinib, a potent JAK1/2 inhibitor, features a pyrazole ring connected to a pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the utility of pyrazoles in targeting this family of tyrosine kinases crucial for cytokine signaling.[2]
-
Akt/PI3K Pathway: Akt (Protein Kinase B) is a central node in cell survival signaling. Several potent Akt inhibitors are based on a pyrazole core, designed to disrupt the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[2][14]
-
FGFR Tyrosine Kinases: Erdafitinib, an approved pan-FGFR inhibitor, is built upon a 3-(1-methyl-1H-pyrazol-4-yl)-quinoxaline structure, highlighting the role of N-methylated pyrazoles in targeting receptor tyrosine kinases.[2]
-
RET Tyrosine Kinases: Structure-based design has led to the development of 1-methyl-1H-pyrazole-4-carboxamide derivatives as highly potent inhibitors of RET kinase, including mutants that confer resistance to other therapies.[10]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole scaffold allows for the fine-tuning of inhibitory activity and selectivity.
Table 2: Summary of Structure-Activity Relationships (SAR) for Pyrazole-Based Kinase Inhibitors
| Position Modified | Modification Example | Typical Effect | Rationale & References |
| N1 (Pyrazole) | H → Methyl/Ethyl | Decreases polarity, can improve cell permeability and brain penetration. May alter hinge-binding geometry and potency. | N-alkylation removes a hydrogen bond donor, which can be beneficial for pharmacokinetic properties. The alkyl group can also provide positive steric interactions or orient the rest of the molecule.[2][13] |
| C3 (Pyrazole) | Methyl | Confers selectivity. | The methyl group can sterically block the inhibitor from fitting into the ATP pockets of off-target kinases that have smaller binding sites, such as CDK2.[2] |
| C4 (Pyrazole) | Ester → Amide (R-NH-CO-) | Introduces a key interaction point. The 'R' group is the primary driver of potency and selectivity. | The amide N-H can act as an H-bond donor. The R-group can be designed to interact with specific residues, such as the gatekeeper residue, or extend into the solvent-front region to overcome resistance mutations.[10][15] |
| Amide 'R' Group | Small aromatic → Complex heterocyclic | Potency and selectivity are highly modulated. | This is the main point of diversification. Larger, more complex groups can form more extensive contacts (van der Waals, hydrophobic, H-bonds) within the active site, leading to higher affinity and selectivity for the target kinase.[14][15] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for the rational design of sophisticated kinase inhibitors. Its inherent functionality allows for a modular and logical synthetic approach to create libraries of compounds for SAR exploration. The pyrazole core provides a reliable anchor in the kinase hinge region, while modifications at the C3, C4, and N1 positions enable the precise tuning of potency, selectivity, and pharmacokinetic properties. The protocols and design principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this versatile synthon in the ongoing pursuit of novel and effective targeted therapies.
Caption: Simplified PI3K/Akt signaling pathway targeted by pyrazole inhibitors.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 5. [PDF] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | Semantic Scholar [semanticscholar.org]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 7. This compound - CAS:23170-45-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. 23170-45-8|this compound|BLD Pharm [bldpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of Methyl 3-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry. N-substituted pyrazole scaffolds are prevalent in a wide array of pharmaceuticals and agrochemicals, serving as crucial pharmacophores that influence the biological activity of these molecules.[1][2] Methyl 3-methyl-1H-pyrazole-4-carboxylate is a versatile building block, and its selective N-alkylation is a key step in the synthesis of numerous compounds with therapeutic potential, including kinase inhibitors.[3]
This guide provides a detailed protocol for the N-alkylation of this compound, with a focus on controlling regioselectivity. As an asymmetrically substituted pyrazole, the two nitrogen atoms in the ring are not equivalent, leading to the potential for the formation of two distinct regioisomers: the N1- and N2-alkylated products. The specific isomer obtained is critical as it profoundly impacts the molecule's three-dimensional structure and its subsequent biological interactions.[3] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[4][5]
Principles of Regioselective N-Alkylation of Pyrazoles
The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction (SN2) where the deprotonated pyrazole anion attacks an alkylating agent. The regioselectivity of this reaction is influenced by several key factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4] In the case of this compound, the N1 nitrogen is adjacent to the methyl group at the C5 position (assuming tautomeric equilibrium), while the N2 nitrogen is adjacent to the ester group at the C3 position. The relative steric bulk of these substituents will influence the site of alkylation.
-
Electronic Effects: The electron-donating or withdrawing nature of the substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity.[1][4] For instance, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) often favors one isomer, while different conditions, such as using potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO), may favor the other.[4][6]
-
Alkylating Agent: The structure of the alkylating agent also plays a role. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen.[4]
Experimental Protocol: Base-Mediated N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of sodium hydride.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | Magnetic stirrer and stir bar |
| Anhydrous N,N-Dimethylformamide (DMF) | Inert atmosphere setup (Nitrogen or Argon) |
| Alkyl halide (e.g., iodomethane, benzyl bromide) | Syringes and needles |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Ice bath |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Brine (saturated aqueous NaCl solution) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates and chamber |
| Silica gel for column chromatography | Glassware for column chromatography |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
-
Deprotonation:
-
Slowly add the solution of the pyrazole to the stirred suspension of sodium hydride at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen. Evolution of hydrogen gas should be observed.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, carefully cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]
-
-
Purification:
Data Interpretation and Characterization
The formation of the N1 and N2 regioisomers can be confirmed and quantified using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the two isomers. The chemical shifts of the pyrazole ring protons and carbons, as well as the substituent protons, will differ for the N1 and N2 alkylated products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product(s).
-
High-Performance Liquid Chromatography (HPLC): To determine the ratio of the two regioisomers in the crude reaction mixture and to assess the purity of the isolated products.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low or no conversion | Incomplete deprotonation | Ensure the NaH is fresh and the solvent is anhydrous. Extend the deprotonation time. |
| Inactive alkylating agent | Use a fresh bottle of the alkylating agent. | |
| Formation of a mixture of regioisomers | Reaction conditions not optimal for selectivity | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMSO, MeCN, THF).[1][4] |
| Vary the reaction temperature. Lower temperatures may improve selectivity. | ||
| Difficulty in separating isomers | Similar polarity of the isomers | Optimize the eluent system for column chromatography. Consider using a different stationary phase or preparative HPLC. |
Alternative Methods
While base-mediated alkylation is the most common approach, other methods for N-alkylation of pyrazoles exist:
-
Acid-Catalyzed Alkylation: Using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst can provide an alternative route, often under milder conditions and avoiding the use of strong bases.[9][10]
-
Enzymatic Alkylation: Engineered enzymes have shown promise in achieving high regioselectivity in the N-alkylation of pyrazoles with simple haloalkanes.[11]
Conclusion
The N-alkylation of this compound is a crucial transformation for the synthesis of novel compounds with potential applications in drug discovery. By carefully controlling the reaction conditions, particularly the choice of base and solvent, a high degree of regioselectivity can be achieved. This guide provides a robust starting point for researchers to perform this reaction and to further optimize it for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis of "Methyl 3-methyl-1H-pyrazole-4-carboxylate" derivatives
An In-Depth Guide to the Large-Scale Synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate Derivatives
Authored by a Senior Application Scientist
Introduction: The Central Role of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a five-membered heterocyclic scaffold that stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[3][4] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties, making them privileged structures in the pursuit of novel therapeutics.[5][6]
This compound, in particular, serves as a pivotal and highly versatile building block for the synthesis of more complex, biologically active molecules. Its strategic functionalization allows for the systematic exploration of chemical space, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. The efficient, scalable, and cost-effective synthesis of this key intermediate and its derivatives is therefore a critical challenge for researchers in both academic and industrial settings. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and field-proven insights for achieving large-scale production.
Pillar 1: Foundational Synthetic Strategies for Pyrazole Scaffolds
The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis , first reported in 1883.[7] This powerful reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[7][8][9]
The Core Mechanism: Knorr Cyclocondensation
The reaction proceeds through an initial nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring.[9]
A critical consideration, especially when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of regioisomers.[7][9] The regioselectivity is influenced by several factors, including the pH of the reaction medium, the solvent, and the steric and electronic properties of the substituents on both precursors.[9] For large-scale synthesis, achieving high regioselectivity is paramount to avoid costly and complex purification steps.
A superior strategy for controlling regioselectivity in the synthesis of 4-carboxylate pyrazoles involves the use of a β-ketoester, such as methyl acetoacetate. The β-ketoester is first reacted with an N,N-dimethylformamide acetal (e.g., DMF-DMA) to form a stable and readily isolable enamine intermediate.[10] This enamine possesses differentiated electrophilic sites, which directs the subsequent cyclization with hydrazine to overwhelmingly favor the desired regioisomer.
Pillar 2: Scalable Protocol for this compound
This section details a validated, two-step protocol optimized for scalability and regiochemical control.
Workflow Visualization
Caption: Two-step synthesis of the target pyrazole via an enamine intermediate.
Experimental Protocol
Materials & Reagents:
-
Methyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate (or substituted hydrazine for derivatives)
-
Toluene
-
Ethanol (200 proof)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexanes
-
Ethyl Acetate
Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. All operations involving hydrazine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Step 1: Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enamine Intermediate)
-
Reactor Setup: Equip a suitable multi-neck, round-bottom flask (e.g., 5 L for a 10 mol scale reaction) with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add methyl acetoacetate (1.0 eq) and toluene (approx. 2 mL per gram of methyl acetoacetate).
-
Initiation: Begin stirring and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) dropwise over 30 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and volatile byproducts. The resulting crude oil, the enamine intermediate, is typically of sufficient purity to be used directly in the next step.[10]
Step 2: Cyclocondensation to form this compound
-
Reactor Setup: In a separate, appropriately sized reactor equipped with a mechanical stirrer and reflux condenser, dissolve the crude enamine intermediate from Step 1 in ethanol (approx. 3 mL per gram of starting methyl acetoacetate).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
Hydrazine Addition: Add hydrazine hydrate (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm is typically observed; control the addition rate to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours until the reaction is complete (monitor by TLC).
-
Crystallization & Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The product will often crystallize directly from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to yield the final product as a white to off-white solid.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Pillar 3: Synthesis of Derivatives & Process Optimization
The true utility of this protocol lies in its adaptability for creating a diverse library of pyrazole derivatives.
Strategies for Derivatization
-
N1-Substitution: To synthesize N1-substituted derivatives, simply replace hydrazine hydrate in Step 2 with a monosubstituted hydrazine, such as methylhydrazine or phenylhydrazine.[7][11] This is the most common strategy for introducing diversity.
-
C3-Substitution: To modify the C3 position, begin the synthesis in Step 1 with a different β-ketoester. For example, using ethyl benzoylacetate will result in a C3-phenyl group. Using ethyl 4,4,4-trifluoroacetoacetate will install a trifluoromethyl group, a common motif in pharmaceuticals.[7]
-
C4-Ester Group Modification: The ester at the C4 position can be varied by starting with different alkyl acetoacetates (e.g., ethyl acetoacetate, t-butyl acetoacetate). The ester can also be hydrolyzed to the corresponding carboxylic acid post-synthesis, which serves as a handle for further functionalization (e.g., amide coupling).[10][12]
Data Summary: Representative Derivatives
| C3-Substituent | N1-Substituent | Starting Materials | Typical Yield | Reference(s) |
| -CH₃ | -H | Methyl Acetoacetate, Hydrazine Hydrate | 75-90% | [10] |
| -CH₃ | -Phenyl | Methyl Acetoacetate, Phenylhydrazine | 70-85% | [9][10] |
| -CF₃ | -Phenyl | Ethyl 4,4,4-trifluoroacetoacetate, Phenylhydrazine | 60-75% | [7] |
| -Phenyl | -H | Ethyl Benzoylacetate, Hydrazine Hydrate | 70-80% | [7][13] |
Trustworthiness: Characterization & Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compounds, forming a self-validating system for the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. For this compound, one would expect to see characteristic signals for the C3-methyl group (~2.5 ppm), the O-methyl group (~3.8 ppm), and the pyrazole C5-proton (~8.0 ppm).[10][14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.[15]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch (broad, ~3200-3400 cm⁻¹) and the ester carbonyl stretch (~1700-1720 cm⁻¹).
-
Melting Point: A sharp melting point range is a key indicator of high purity.[16]
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the final product.[17]
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Regioisomer | Incomplete formation of the enamine intermediate; direct reaction of hydrazine with the ketoester. | Ensure the enamine formation step (Step 1) goes to completion. Use of the isolated enamine intermediate provides the highest level of regiochemical control.[10] |
| Low Yield | Incomplete reaction; side-product formation; product loss during work-up or crystallization. | Optimize reaction times and temperatures. Ensure anhydrous conditions where necessary. For crystallization, perform a solvent screen to identify the optimal system that maximizes recovery while ensuring purity. |
| Purification Difficulties | Oily product that fails to crystallize; co-eluting impurities in chromatography. | If direct crystallization fails, perform an aqueous work-up with ethyl acetate extraction. The crude product can then be purified via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Seeding the supersaturated solution with a small crystal can induce crystallization. |
| Reaction Stalls | Deactivation of catalyst; insufficient temperature. | Confirm temperature probes are accurate. Ensure the catalytic acid has not been neutralized. In some cases, a stronger acid catalyst like p-toluenesulfonic acid (TsOH) can be used judiciously.[7] |
Future Outlook: Embracing Green and Flow Chemistry
While the described protocol is robust, the future of large-scale chemical synthesis lies in the adoption of greener and more efficient technologies. The use of environmentally benign solvents like water or ethylene glycol, or even solvent-free conditions, is being increasingly explored.[7][18][19] Furthermore, continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, allowing for the handling of hazardous reagents like hydrazine more safely and improving reaction efficiency and consistency.[9][20]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 12. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis and Characterization of Novel Methyl (3)5-(<i>N</i>-Boc-piperidinyl)-1<i>H</i>-pyrazole-4-carboxylates - ProQuest [proquest.com]
- 17. jocpr.com [jocpr.com]
- 18. sid.ir [sid.ir]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Cornerstone of Modern Crop Protection: Applications of Methyl 3-methyl-1H-pyrazole-4-carboxylate in Agrochemical Synthesis
The imperative to secure global food supplies has catalyzed significant innovation within the agrochemical industry. Central to this progress is the strategic design and synthesis of novel active ingredients that are not only potent but also selective and environmentally conscious. Within the vast landscape of heterocyclic chemistry, the pyrazole ring stands out as a "privileged scaffold"—a core structural motif that consistently appears in a multitude of successful commercial agrochemicals.[1] This guide focuses on a pivotal building block, Methyl 3-methyl-1H-pyrazole-4-carboxylate , and elucidates its critical role in the synthesis of cutting-edge fungicides, herbicides, and insecticides that are indispensable for modern agriculture.
This document serves as a detailed application note and protocol guide for researchers, chemists, and professionals in the agrochemical development sector. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that drive the application of this versatile intermediate.
The Strategic Importance of the Pyrazole-4-Carboxylate Scaffold
The utility of this compound as a precursor is rooted in its inherent chemical architecture. The pyrazole ring is a stable, five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure offers several advantages:
-
Chemical Stability: The aromatic nature of the pyrazole ring imparts significant stability, ensuring the integrity of the core structure throughout multi-step synthetic sequences and in the final product under field conditions.
-
Multiple Reaction Sites: The ring can be functionalized at several positions, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.
-
The Carboxylate Handle: The methyl carboxylate group at the 4-position is the key reactive site for building more complex molecules. It can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated—typically as an acid chloride—for amide bond formation. This amide linkage is a hallmark of many highly successful agrochemicals.[2][3]
The general workflow for utilizing this intermediate invariably involves the initial hydrolysis of the methyl ester, a fundamental step to unmask the carboxylic acid functionality required for subsequent coupling reactions.
Caption: Core Synthetic Workflow from the pyrazole ester to final agrochemicals.
Application in Fungicide Synthesis: The Succinate Dehydrogenase Inhibitors (SDHIs)
Perhaps the most significant application of pyrazole-4-carboxylic acid derivatives is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] This class of fungicides has revolutionized disease control in cereals, fruits, and vegetables by targeting a crucial enzyme in the fungal mitochondrial respiratory chain (Complex II), thereby halting energy production and leading to fungal cell death.[1][3]
Prominent SDHI fungicides like Penflufen and Bixafen feature a pyrazole-carboxamide core.[2][4][5] While commercial synthesis often uses fluorinated pyrazole analogs for enhanced efficacy, the fundamental synthetic logic remains identical.[2][4] The following protocols provide a representative pathway for the synthesis of a Penflufen analog, demonstrating the application of our core building block.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, the essential precursor for amide coupling.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH paper/meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Add sodium hydroxide (1.5 to 2.0 eq) to the solution. The use of excess base ensures complete hydrolysis.
-
Heat the reaction mixture to reflux (typically 60-70 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH reaches ~2-3. The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.
Causality: The ester is a stable functional group. Saponification using a strong base (NaOH) and heat provides the necessary energy to drive the nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Protocol 2: Synthesis of 3-Methyl-1H-pyrazole-4-carbonyl Chloride
Objective: To activate the carboxylic acid for amide bond formation by converting it into a more reactive acid chloride.
Materials:
-
3-Methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask, reflux condenser, nitrogen inlet
Procedure:
-
Suspend the dried 3-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene in a flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. The reaction is exothermic and releases HCl and SO₂ gas.
-
Heat the mixture to reflux (around 80-110 °C depending on the solvent) and stir for 2-3 hours, or until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude 3-Methyl-1H-pyrazole-4-carbonyl chloride is often a solid or oil and is typically used immediately in the next step without further purification.
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with many amines. Thionyl chloride converts the hydroxyl group of the acid into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride. DMF acts as a catalyst by forming a Vilsmeier intermediate, which accelerates the reaction.
Protocol 3: Amide Coupling to Synthesize a Penflufen Analog
Objective: To form the final active ingredient by coupling the pyrazole acid chloride with a substituted aniline.
Caption: Final Amide Coupling Step for a Penflufen Analog.
Materials:
-
Crude 3-Methyl-1H-pyrazole-4-carbonyl chloride
-
2-(1,3-Dimethylbutyl)phenylamine (or other substituted aniline)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene in a reaction flask under a nitrogen atmosphere and cool in an ice bath.
-
Dissolve the crude 3-Methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous toluene.
-
Add the acid chloride solution dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the final pyrazole-carboxamide fungicide.
Trustworthiness: This three-step process is a robust and widely validated pathway for synthesizing pyrazole-carboxamide agrochemicals.[2][4][6] Each step can be monitored by standard analytical techniques (TLC, NMR), and the final product's identity and purity can be confirmed by melting point, NMR spectroscopy, and mass spectrometry, ensuring a self-validating system.
| Agrochemical Class | Example Active Ingredient | Target Pest/Disease | Typical EC₅₀ / LC₅₀ |
| SDHI Fungicide | Penflufen | Rhizoctonia solani | 0.027 - 92.0 mg/L[7] |
| SDHI Fungicide | Bixafen | Septoria tritici | 0.06 - 0.15 mg/L |
| Diamide Insecticide | Cyantraniliprole | Lepidopteran pests | 1.57 µg/L (for ELISA IC₅₀)[8] |
Note: EC₅₀/LC₅₀ values are highly species-dependent and are provided for illustrative purposes.
Application in Herbicide and Insecticide Synthesis
The pyrazole-4-carboxamide scaffold is also prevalent in herbicides and insecticides.[9][10]
-
Herbicides: Certain pyrazole derivatives function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching symptoms in susceptible weeds. The synthesis follows a similar logic of coupling a pyrazole-4-carbonyl chloride with a specific amine or other nucleophilic moiety.[9]
-
Insecticides: The anthranilic diamide class of insecticides, which includes commercial successes like Chlorantraniliprole and Cyantraniliprole, are potent modulators of insect ryanodine receptors.[1][11] While the pyrazole core in these molecules is more complex, the final key step is the formation of an amide bond between a pyrazole-5-carboxylic acid and a substituted anthranilamide, underscoring the versatility of the pyrazole-acid-to-amide coupling strategy.[1][8]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic starting point for the synthesis of a diverse and powerful range of modern agrochemicals. Its stable core and reactive carboxylate "handle" provide a reliable platform for constructing complex pyrazole-carboxamides that are crucial for controlling fungal diseases, weeds, and insect pests. The protocols outlined in this guide demonstrate the fundamental and reproducible synthetic transformations that unlock the potential of this versatile building block, enabling the development of next-generation crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]
- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 4. Bixafen [sitem.herts.ac.uk]
- 5. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bixafen| synthesis - chemicalbook [chemicalbook.com]
- 7. Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 10. CN112174891A - Preparation method of penflufen metabolite - Google Patents [patents.google.com]
- 11. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Synthesis of Pyrazole Carboxamide Derivatives from Methyl 3-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, forming the core of numerous biologically active compounds.[1][2] When functionalized with a carboxamide group, the resulting pyrazole carboxamide derivatives exhibit a remarkable breadth of biological activities, including antifungal, insecticidal, herbicidal, and various therapeutic properties in humans.[3][4] Notably, many commercial fungicides operate as succinate dehydrogenase inhibitors (SDHIs), targeting the mitochondrial respiratory electron transfer chain in fungi.[5][6] This guide provides a detailed technical overview and actionable protocols for the synthesis of pyrazole carboxamide derivatives, starting from the readily available precursor, Methyl 3-methyl-1H-pyrazole-4-carboxylate.
Our focus will be on a robust and widely applicable two-step synthetic sequence:
-
Hydrolysis of the starting methyl ester to the corresponding carboxylic acid.
-
Amide coupling of the pyrazole carboxylic acid with a diverse range of primary and secondary amines.
This document is designed to provide not just a set of instructions, but also the scientific rationale behind the procedural choices, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.
PART 1: SYNTHETIC STRATEGY OVERVIEW
The overall synthetic pathway from this compound to the target pyrazole carboxamide derivatives is a straightforward yet versatile process. The key is the transformation of the relatively unreactive methyl ester into a more reactive carboxylic acid, which can then be activated for amide bond formation.
Caption: General two-step synthesis of pyrazole carboxamides.
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Protocol 1: Hydrolysis of this compound
Principle: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step. This is typically achieved via saponification, a base-mediated hydrolysis. The use of a strong base like sodium hydroxide (NaOH) in a mixed solvent system like water and methanol ensures both the solubility of the starting material and the efficacy of the reaction. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt. Acidification in the workup protonates the carboxylate to yield the desired carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 1:1 to 2:1 v/v ratio).
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.5 - 2.0 eq) in water.
-
Reaction Monitoring: Heat the reaction mixture to reflux (around 60-70 °C) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous solution with deionized water and cool it in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-methyl-1H-pyrazole-4-carboxylic acid as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or LC-MS analysis.
Protocol 2: Amide Coupling Methodologies
The formation of the amide bond is the crucial step that introduces molecular diversity. This can be achieved through several methods, with the choice often depending on the reactivity of the amine, the desired scale of the reaction, and the presence of other functional groups. We will detail two of the most common and effective methods: EDC/HOBt coupling and activation via thionyl chloride.
Principle: This is a widely used and generally mild method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization if chiral amines are used.[7][8] The reaction proceeds through an activated ester intermediate, which is then attacked by the amine.[9]
Materials:
-
3-methyl-1H-pyrazole-4-carboxylic acid
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If using DMF, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole carboxamide derivative.
Caption: EDC/HOBt amide coupling workflow.
Principle: This method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride.[11][12] The resulting acyl chloride readily reacts with an amine to form the amide bond. This method is often faster and can be more cost-effective for large-scale synthesis, but it is less mild than carbodiimide coupling and may not be suitable for substrates with acid-sensitive functional groups.[13][14]
Materials:
-
3-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl2) (2.0 - 3.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A catalytic amount of anhydrous DMF (optional)
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Standard workup and purification reagents
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene or DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Reaction Monitoring (Acyl Chloride): Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) for 1-2 hours. The reaction completion can be observed by the cessation of gas (HCl and SO2) evolution and the dissolution of the starting material.
-
Removal of Excess SOCl2: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all SOCl2 is removed, which can be facilitated by co-evaporation with anhydrous toluene.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM or THF. In a separate flask, dissolve the desired amine (1.0 eq) and a base like triethylamine (1.5 eq) in the same anhydrous solvent.
-
Coupling: Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.
-
Reaction Monitoring (Amide): Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
PART 3: DATA PRESENTATION AND TROUBLESHOOTING
Table 1: Comparison of Amide Coupling Methods
| Feature | EDC/HOBt Coupling | Thionyl Chloride Method |
| Reagents | EDC·HCl, HOBt, Organic Base | SOCl₂, Optional DMF catalyst |
| Reaction Conditions | Mild, Room Temperature | Harsher, Reflux required |
| Substrate Scope | Broad, tolerant of many functional groups | Less suitable for acid-sensitive substrates |
| Byproducts | Water-soluble urea, HOBt | HCl, SO₂ (gaseous) |
| Workup | Aqueous washes | Requires complete removal of excess SOCl₂ |
| Ideal For | Small-scale synthesis, sensitive substrates | Large-scale synthesis, robust substrates |
Common Troubleshooting:
-
Low Yield in Hydrolysis: Ensure sufficient base (at least 1.5 eq) is used and the reaction is heated for an adequate duration. Incomplete removal of methanol before acidification can also lead to lower isolated yields.
-
Incomplete Amide Coupling (EDC/HOBt): Use anhydrous solvents and reagents. Ensure the amine is of good quality. Pre-activation of the carboxylic acid before adding the amine can improve yields. For electron-deficient or sterically hindered amines, longer reaction times or gentle heating may be necessary.[9]
-
Side Reactions with SOCl2: Ensure the reaction is carried out under anhydrous conditions. Overheating during acyl chloride formation can lead to decomposition. Incomplete removal of excess SOCl2 before adding the amine is a common cause of side reactions and low yields.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key heterocyclic building block, the efficient and high-purity production of this pyrazole derivative is paramount for various research and development applications. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and refine your experimental outcomes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes for this compound?
The most prevalent and historically significant method for synthesizing the pyrazole core is the Knorr pyrazole synthesis and its variations, which involve a cyclocondensation reaction.[1][2] This approach remains the primary strategy for producing this compound.
The core reaction involves the condensation of two key precursors:
-
A hydrazine derivative , in this case, methylhydrazine (H₃CNHNH₂).
-
A 1,3-dicarbonyl compound or a synthetic equivalent. For the target molecule, a common starting material is ethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar β-ketoester derivative.
The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3] The use of multicomponent reactions, where precursors are generated in situ, has also become a powerful strategy for streamlining pyrazole synthesis.[1][4]
Caption: General workflow for the synthesis of the target pyrazole.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the most probable causes?
A: Low or zero yield is a common but solvable issue. The root cause can typically be traced to reagent quality, reaction conditions, or stoichiometry. Let's break down the possibilities.
-
Reagent Integrity:
-
Methylhydrazine: This reagent is susceptible to air oxidation. Use a freshly opened bottle or distill older stock before use. A 40% aqueous solution is often used, and its concentration should be verified if it has been stored for a long time.[5]
-
β-Ketoester Starting Material: The 1,3-dicarbonyl precursor must be pure. Impurities from its synthesis can interfere with the cyclization. Verify its purity via ¹H NMR before starting the reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The initial condensation to form the hydrazone intermediate can be exothermic. It is often beneficial to add the hydrazine derivative slowly at a reduced temperature (e.g., 0-10 °C) to control the reaction rate and prevent side-product formation.[3][6] Following the initial addition, the reaction often requires heating (reflux) to drive the cyclization and dehydration steps to completion.[5][7] Insufficient heating can lead to an incomplete reaction.
-
Solvent Choice: The solvent plays a critical role.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are most common. Ethanol is a good general-purpose solvent, while acetic acid can act as both a solvent and an acid catalyst, promoting both condensation and dehydration.
-
Aprotic Solvents (e.g., Toluene, Dioxane): These can also be effective, particularly for driving the reaction to completion by removing water azeotropically (using a Dean-Stark apparatus).
-
-
-
Incorrect Stoichiometry or pH:
-
Molar Ratios: Ensure an accurate 1:1 molar ratio of the two reactants. A slight excess of one reagent is sometimes used to ensure the complete consumption of the more expensive starting material, but a large excess can complicate purification.
-
Catalysis: While some cyclizations proceed without an explicit catalyst, a catalytic amount of acid (like acetic acid or a few drops of HCl/H₂SO₄) is often required to accelerate the reaction, particularly the dehydration step.[8] Conversely, if using a hydrazine salt (e.g., methylhydrazine sulfate), a base may be needed to liberate the free hydrazine.
-
Issue 2: Formation of an Undesired Regioisomer
Q: My NMR analysis shows a mixture of products, likely the desired this compound and the isomeric Methyl 5-methyl-1H-pyrazole-4-carboxylate. How can I improve regioselectivity?
A: This is a classic challenge in pyrazole synthesis when using an unsymmetrical hydrazine and an unsymmetrical 1,3-dicarbonyl. The formation of two regioisomers depends on which nitrogen atom of methylhydrazine initiates the nucleophilic attack.
-
Understanding the Mechanism: Methylhydrazine has two non-equivalent nitrogen atoms: the N1-nitrogen (attached to the methyl group) and the terminal N2-nitrogen. The initial nucleophilic attack on one of the carbonyl carbons of the β-ketoester derivative dictates the final regiochemistry.
-
Attack by the less sterically hindered and more nucleophilic terminal nitrogen (NH₂) generally leads to the desired 1,3-disubstituted pyrazole.
-
Attack by the substituted nitrogen (NH-CH₃) leads to the 1,5-disubstituted isomer.
-
-
Strategies to Control Regioselectivity:
-
Control of pH: The nucleophilicity of the two nitrogen atoms is pH-dependent. Under acidic conditions, the terminal NH₂ group is more likely to be protonated, potentially reducing its nucleophilicity and favoring attack from the other nitrogen. Careful, buffered pH control can sometimes favor one isomer.
-
Choice of Precursor: The structure of the 1,3-dicarbonyl synthon is critical. Using a precursor like ethyl 2-(ethoxymethylene)-3-oxobutanoate, where one carbonyl is "masked" as part of an enol ether, creates a significant electronic and steric difference between the two electrophilic centers. The more electrophilic ketone carbonyl is preferentially attacked by the more nucleophilic terminal NH₂ of methylhydrazine, leading to a higher yield of the desired 3-methyl isomer.[5]
-
Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the transition states leading to the different isomers. Some studies have shown that solvent choice can moderately influence the isomeric ratio.[9]
-
Issue 3: Purification Challenges and Persistent Impurities
Q: I'm struggling to obtain a pure product. What are the best purification strategies, and what common impurities should I look for?
A: Effective purification relies on understanding the properties of your target compound and potential side products.
-
Common Impurities:
-
Unreacted Starting Materials: Easily identified by TLC or LC-MS. Optimize reaction time and temperature to ensure full conversion.
-
Hydrazone Intermediate: If the cyclization/dehydration is incomplete, you may have a stable hydrazone intermediate. This can often be resolved by reheating the reaction mixture, perhaps with an added acid catalyst.
-
Regioisomer: As discussed above, this is a common impurity that can be difficult to separate due to similar physical properties.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The crude product of this compound can often be recrystallized from solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[6]
-
Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel column chromatography is the standard alternative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for eluting the product.[10][11]
-
Acid-Base Workup: During the aqueous workup, adjusting the pH can help remove certain impurities. The pyrazole N-H is weakly acidic and can be deprotonated with a strong base, but this is not typically used for purification. However, washing the organic layer with a dilute acid solution can remove any basic impurities, while a wash with a dilute bicarbonate solution can remove acidic impurities.
-
Caption: A troubleshooting workflow for synthesis optimization.
Reference Experimental Protocol
This protocol is a representative example for the synthesis of this compound. Researchers should always perform their own risk assessment before starting any new procedure.
Objective: To synthesize this compound via cyclocondensation.
Reactants:
-
Methyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methylhydrazine (40% aq. solution)
Procedure:
-
Preparation of the Intermediate (Methyl 2-(ethoxymethylene)-3-oxobutanoate):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).
-
Add acetic anhydride (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100-110 °C for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the formation of the enol ether intermediate.
-
Once complete, cool the mixture and remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure. The resulting crude oil is often used directly in the next step.
-
-
Cyclocondensation:
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methylhydrazine (1.05 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to reflux for 3-5 hours to ensure complete cyclization and aromatization. Monitor the disappearance of the intermediate by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude solid can be purified by recrystallization from an appropriate solvent (e.g., isopropanol or ethyl acetate/hexanes) or by silica gel chromatography.[5][6]
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum will show characteristic singlets for the pyrazole C-H proton, the N-methyl group, the C-methyl group, and the ester methyl group.[10]
-
Comparative Data on Reaction Conditions
| Precursors | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Methylhydrazine | Toluene / Water (two-phase) | K₂CO₃ | -10 to 10 | 1-2 | 84 | --INVALID-LINK--[5] |
| Ethyl acetoacetate + Methylhydrazine | Ethanol | None specified | Reflux | 1-16 | 66-100 | [3] |
| β-enamino diketone + Methylhydrazine | Not specified | Not specified | Not specified | Not specified | 51 | [9] |
| α-difluoro acetyl intermediate + Methylhydrazine | Dioxane | NaI / KI | Low Temp -> Reflux | Not specified | 75 | --INVALID-LINK--[6] |
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(<i>N</i>-Boc-piperidinyl)-1<i>H</i>-pyrazole-4-carboxylates - ProQuest [proquest.com]
Technical Support Center: Purification of Methyl 3-methyl-1H-pyrazole-4-carboxylate by Recrystallization
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 3-methyl-1H-pyrazole-4-carboxylate via recrystallization. This document offers in-depth protocols, troubleshooting advice, and frequently asked questions to address challenges encountered during the purification process, ensuring the attainment of high-purity material critical for downstream applications.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
The crucial first step is to select a suitable solvent.[2] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility is key to achieving a good recovery of the purified compound.[1][2]
Q2: Which solvents are recommended for the recrystallization of this compound?
Based on the structure of this compound, which contains a polar pyrazole ring, a methyl ester, and a methyl group, solvents of intermediate polarity are likely to be effective. Literature on analogous pyrazole derivatives frequently cites the use of alcohols (such as ethanol and isopropanol) or mixed solvent systems.[3][4][5][6]
A systematic approach to solvent screening is recommended. Small-scale solubility tests should be performed with a range of solvents to identify the most suitable candidate.
Q3: How do I perform a small-scale solvent screening test?
-
Place a small amount of the crude this compound (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.
-
If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
An ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
Q4: What is a mixed solvent system and when should I use it?
A mixed solvent system, also known as a binary solvent system, consists of two miscible solvents. One solvent (the "good" solvent) should readily dissolve the compound at all temperatures, while the other (the "anti-solvent" or "bad" solvent) should be a poor solvent for the compound.[7] This technique is particularly useful when no single solvent provides the desired temperature-dependent solubility profile. For pyrazole derivatives, common mixed solvent systems include ethanol/water and isopropanol/water.[3]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature coefficient of solubility for this compound has been identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass or drying oven (at a temperature well below the compound's melting point) to remove all residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
This protocol is employed when a suitable single solvent cannot be identified.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Redissolution: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. The solution cooled too rapidly. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution and add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. |
| Low recovery of purified crystals. | 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling. 4. Washing the crystals with solvent that was not ice-cold. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent before filtering, then evaporate the excess. 3. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. 4. Always use ice-cold solvent for washing the collected crystals. |
| The purified crystals are colored. | The crude material contains colored impurities that are soluble in the recrystallization solvent. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. sid.ir [sid.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Selecting a Recrystallization Solvent for Methyl 3-methyl-1H-pyrazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. We will address the critical process of selecting a suitable recrystallization solvent for Methyl 3-methyl-1H-pyrazole-4-carboxylate (CAS No. 23170-45-8), providing a framework of scientific principles, a practical experimental workflow, and troubleshooting advice to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs): Core Principles
Q1: What is the fundamental principle of solvent selection for recrystallization?
The success of any recrystallization hinges on identifying a solvent with a specific temperature-dependent solubility profile for your compound.[1] An ideal solvent will exhibit high solubility for the target compound at its boiling point but very low solubility at low temperatures (e.g., room temperature or in an ice bath).[2][3][4] This differential solubility is crucial; it allows the compound to dissolve completely at high temperatures, freeing it from insoluble impurities, and then to crystallize out of the saturated solution upon cooling, leaving soluble impurities behind in the solvent (mother liquor).[3]
Q2: How does the molecular structure of this compound influence solvent choice?
Understanding the molecule's structure is the first step in making an educated solvent choice. The principle of "like dissolves like" provides a strong starting point.[5]
Physicochemical Profile: this compound
| Property | Value / Description | Source |
| CAS Number | 23170-45-8 | [6] |
| Molecular Formula | C₆H₈N₂O₂ | [7][8] |
| Molecular Weight | 140.14 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Predicted Boiling Point | 268.5 °C | [6][9] |
| Polarity Analysis | The molecule possesses significant polarity due to: • Pyrazole Ring: Contains two nitrogen atoms, with the N-H group acting as a hydrogen bond donor and the lone pair on the other nitrogen acting as an acceptor.[10][11] • Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor. | [8] |
Given its polar functional groups, this compound is classified as a polar organic compound.[8] Therefore, the search for a suitable solvent should begin with polar solvents. Common solvents used for recrystallizing pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and water.[12][13]
Q3: When should I consider a single-solvent system versus a two-solvent (mixed) system?
A single-solvent system is the most straightforward and preferred method.[14] You should always attempt to find a suitable single solvent first. However, if no single solvent provides the ideal solubility curve, a two-solvent system is a powerful alternative.[14]
-
Single-Solvent System: Use when you find a solvent that dissolves your compound when hot but not when cold.[14]
-
Two-Solvent System: Use when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). This system employs a "good" solvent that readily dissolves the compound and a "bad" (or anti-solvent) in which the compound is insoluble. The two solvents must be fully miscible.[12][14] A common example for pyrazoles is an ethanol/water mixture.[12][13]
Troubleshooting Guide: Common Recrystallization Issues
Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
"Oiling out" occurs when the solute is discharged from the solution as a liquid rather than a solid. This is often because the solution is cooled too quickly or the boiling point of the solvent is higher than the melting point of your compound.
-
Causality: The high concentration of the solute upon cooling leads to a supersaturated state where the solute's melting point is below the current temperature of the solution.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.[3]
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the issue persists, consider a solvent with a lower boiling point. The solvent's boiling point must be lower than the compound's melting point.[3]
-
Q5: The yield of my purified crystals is very low. How can I improve it?
Low yield is a frequent issue and can stem from several factors.[12]
-
Causality & Solutions:
-
Using too much solvent: This is the most common cause. If the solution is not saturated at the boiling point, less product will crystallize upon cooling. To fix this, you can gently boil off some of the excess solvent to re-establish saturation.[3]
-
Premature crystallization: If crystals form during a hot gravity filtration step, you will lose product. To prevent this, use a minimum of excess hot solvent before filtering and keep your filtration apparatus (funnel, flask) hot.
-
Significant solubility in cold solvent: The chosen solvent may still dissolve a considerable amount of product even when cold. To maximize yield, cool the flask in an ice-water bath after it has reached room temperature to further decrease the product's solubility.
-
Incomplete transfer: Ensure all crystals are scraped from the flask and washed from the filter paper. When washing, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.[14]
-
Q6: No crystals are forming even after the solution has cooled completely. What should I do?
This indicates that the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.
-
Causality & Solutions:
-
Too much solvent was used: As with low yield, the solution may simply be too dilute. Try boiling off some solvent to increase the concentration.[3]
-
Induce Crystallization: If the solution is saturated but reluctant to crystallize, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[5]
-
Add a seed crystal of the pure compound. This provides a template for crystal growth.
-
Cool the solution in an ice bath for an extended period (15-20 minutes) to maximize the driving force for crystallization.[5]
-
-
Q7: My final crystals are still colored. How can I remove colored impurities?
Colored impurities are often large, polar molecules with extended conjugation.
-
Solution: These can often be removed by using activated charcoal (decolorizing carbon).[12]
-
After dissolving your crude compound in the hot solvent, cool the solution slightly to prevent it from boiling over.
-
Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient).
-
Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[14]
-
Experimental Protocols & Workflows
Part A: Systematic Solvent Screening Workflow
The most reliable method for finding the perfect solvent is a systematic, small-scale screening process.[4][15] This minimizes the amount of crude product used while efficiently testing multiple candidates.
Workflow Diagram: Solvent Screening Process
Caption: Workflow for small-scale recrystallization solvent screening.
Step-by-Step Screening Protocol:
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a different candidate solvent. Start with polar solvents and move to less polar ones.
-
Room Temperature Test: Vigorously mix the contents of each tube. Record whether the compound dissolves completely at room temperature.
-
Interpretation: If the compound dissolves, the solvent is unsuitable as a single solvent because recovery will be poor.[4]
-
-
Hot Solvent Test: For tubes where the compound was insoluble at room temperature, gently heat the mixture in a water or sand bath until the solvent boils.[4]
-
Interpretation: If the compound dissolves completely, it is a promising candidate. If it remains insoluble, it is a poor solvent.
-
-
Cooling Test: For promising candidates, allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Interpretation: The ideal solvent is one that produces an abundant quantity of solid crystals upon cooling.[3]
-
Solvent Screening Observation Table
| Solvent Tested | Solubility at RT (Soluble/Insoluble) | Solubility when Hot (Soluble/Insoluble) | Crystal Formation on Cooling (None/Poor/Good/Excellent) | Suitability Notes |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane |
Part B: Bulk Recrystallization Protocol (Single Solvent)
Once an optimal solvent is identified:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: Add the minimum amount of the chosen solvent to cover the solid and begin heating the mixture with stirring.[2]
-
Achieve Saturation: Continue adding the solvent dropwise from a heated reservoir until the solid just dissolves at the boiling point. It is critical not to add a large excess of solvent.[3]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air-drying or in a vacuum desiccator.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. China CAS#23170-45-8 | Methyl 3-methyl-1H- Pyrazole-4-carboxylate Manufacturers Suppliers Factory [orchid-chem.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. CAS 23170-45-8: 1H-Pyrazole-4-carboxylic acid, 3-methyl-, … [cymitquimica.com]
- 9. methyl 5-methyl-1H-pyrazole-4-carboxylate23170-45-8,Purity96%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 10. 23170-45-8 | this compound | Esters | Ambeed.com [ambeed.com]
- 11. 51105-90-9 | Methyl 1H-pyrazole-4-carboxylate | Esters | Ambeed.com [ambeed.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Elevating the Purity of Methyl 3-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Methyl 3-methyl-1H-pyrazole-4-carboxylate." This guide is designed to provide in-depth troubleshooting and practical guidance for researchers encountering purity challenges during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you achieve the highest possible purity for your compound.
Understanding the Molecule and Potential Impurities
This compound is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its purity is paramount for the reliability and reproducibility of subsequent reactions and for meeting stringent quality standards in drug development.
Common impurities can arise from several sources during synthesis, including:
-
Unreacted Starting Materials: Such as 1,3-dicarbonyl compounds and hydrazines.[3]
-
Regioisomers: The formation of isomeric pyrazoles is a frequent challenge in pyrazole synthesis, particularly when using substituted hydrazines.[4][5]
-
Byproducts: Resulting from side reactions or degradation of the product.[3]
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[6]
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is an oil and won't solidify. What should I do?
A1: An oily product often indicates the presence of impurities that depress the melting point or residual solvent.[6] Here are some steps to address this:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[6]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, such as hexane or diethyl ether. This can help to wash away more soluble impurities.
-
Column Chromatography: This is a highly effective method for purifying oily products and separating them from non-volatile impurities.[6]
-
Purity Analysis: Before proceeding with extensive purification, analyze a small sample by ¹H NMR or LC-MS to identify the nature of the impurities. This will inform the best purification strategy.
Q2: My TLC analysis shows multiple spots. How can I identify the impurities?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities.[6] To identify them:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. This will help determine if any of the impurity spots correspond to unreacted starting materials.[6]
-
Spectroscopic Analysis: If possible, isolate the major impurities by preparative TLC or a small-scale column. Analyze the isolated fractions by ¹H NMR or LC-MS to elucidate their structures. Common impurities in pyrazole synthesis often include regioisomers.[6]
Q3: I'm struggling to separate regioisomers of my pyrazole product. What are the most effective purification strategies?
A3: Separating regioisomers can be challenging due to their similar physical properties.[5] Consider the following approaches:
-
Column Chromatography: This is a common technique for isomer separation. Experiment with different solvent systems, varying the polarity. For basic pyrazoles that may interact with acidic silica gel, consider using deactivated silica (with triethylamine) or neutral alumina.[5][6] Reversed-phase (C18) chromatography can also be an effective alternative.[5]
-
Fractional Recrystallization: This can be a powerful method if the isomers have sufficiently different solubilities in a specific solvent system. It involves multiple recrystallization steps to progressively enrich one isomer.[7]
-
Salt Formation: The basicity of the pyrazole nitrogen atoms can be exploited. Treating the mixture with an acid to form salts may alter their crystallization properties, potentially allowing for separation by crystallization.[5]
Troubleshooting Guides
Guide 1: Optimizing Recrystallization for High Purity
Recrystallization is a powerful and economical technique for purifying solid compounds. The key is selecting an appropriate solvent or solvent system.
Core Principle: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.
Solvent Selection for Pyrazole Derivatives:
| Solvent/System | Polarity | Comments |
| Ethanol, Methanol, Isopropanol | Protic, Polar | Good general-purpose solvents for many pyrazole derivatives.[7] |
| Ethyl Acetate | Polar Aprotic | Often a good choice for moderately polar compounds.[7] |
| Hexane, Cyclohexane | Non-polar | Useful as the "anti-solvent" in mixed-solvent systems or for washing away non-polar impurities.[7] |
| Water | Protic, Very Polar | Can be effective, especially in mixed-solvent systems like ethanol/water for polar pyrazoles.[7] |
| Ethanol/Water | Mixed Protic | A versatile system where the polarity can be fine-tuned.[5][7] |
| Hexane/Ethyl Acetate | Mixed | A common combination for adjusting polarity to achieve optimal solubility characteristics.[7] |
dot
Caption: Workflow for single-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
This is a standard method when a single solvent with a good temperature coefficient of solubility for the pyrazole compound is identified.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for instance, by air-drying on the filter paper or in a desiccator under vacuum.[7]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (the "good" solvent, e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a solvent in which the product is poorly soluble (the "anti-solvent," e.g., water or hexane) dropwise until a slight turbidity (cloudiness) persists.
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 4-7 from the single-solvent protocol.
Guide 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[8]
Core Principle: A solvent (mobile phase) flows through a column containing a solid adsorbent (stationary phase, typically silica gel). Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.
dot
Caption: Decision workflow for purification by column chromatography.
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. You may start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Analytical Methods for Purity Assessment
Confirming the purity of your final product is a critical step. The following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting and quantifying impurities.[9] A patent for a related compound shows HPLC purity of 99.6% being achievable after recrystallization.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass analysis of mass spectrometry to identify impurities by their mass-to-charge ratio.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
By systematically applying these troubleshooting strategies and purification protocols, you can significantly improve the purity of your this compound, ensuring the quality and reliability of your research outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Avoiding common pitfalls in the synthesis of pyrazole derivatives
A Guide to Overcoming Common Experimental Challenges
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, but their synthesis is not without its nuances. This resource addresses the most common pitfalls encountered in the laboratory, offering field-proven insights and solutions in a direct question-and-answer format.
Section 1: Navigating Regioselectivity – The Isomer Challenge
The formation of regioisomers is arguably the most frequent and persistent challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using classical methods like the Knorr synthesis with a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.[1][2][3] This can lead to arduous purification processes and diminished yields of the desired product.
Question 1: My reaction between a substituted hydrazine and an unsymmetrical 1,3-diketone yields a mixture of regioisomers. How can I control the regioselectivity?
Answer: Controlling regioselectivity hinges on directing the initial nucleophilic attack of the hydrazine to a specific carbonyl group of the 1,3-dicarbonyl compound. The outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Here are several strategies to steer the reaction towards a single isomer:
-
Solvent-Mediated Control: The choice of solvent can have a profound impact on regioselectivity. While traditional solvents like ethanol often lead to isomeric mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically enhance regioselectivity.[1][2][4]
-
Mechanism of Action: Protic, non-fluorinated solvents like ethanol can act as competing nucleophiles, forming hemiacetals with the more reactive carbonyl group. This can obscure the inherent reactivity difference between the two carbonyls for the incoming hydrazine. In contrast, the non-nucleophilic nature of TFE and HFIP prevents this competition, allowing the intrinsic electronic and steric factors of the substrates to dictate the regioselectivity of the hydrazine's attack.[4]
-
-
pH and Acid Catalysis: The reaction is often acid-catalyzed, and the pH of the medium can influence which regioisomer is favored.[5][6][7] Acid catalysis activates the carbonyl group for nucleophilic attack by protonation. Subtle differences in the basicity of the two carbonyl oxygens can be exploited. It is often necessary to screen different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations to optimize for a specific isomer.
-
Substrate Modification: Introducing significant steric bulk or potent electron-withdrawing/donating groups on one side of the 1,3-dicarbonyl can create a strong bias for the hydrazine to attack the less hindered or more electrophilic carbonyl center, respectively.[3]
Below is a workflow to guide your optimization process for improved regioselectivity.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. name-reaction.com [name-reaction.com]
Technical Support Center: Characterization of Impurities in Methyl 3-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the analysis of Methyl 3-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity characterization for this key heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses the most common initial questions regarding impurities associated with this compound.
Q1: What are the primary categories of impurities I should expect?
A1: Impurities are classified according to the International Council for Harmonisation (ICH) Q3A(R2) guidelines into three main categories.[1][2][3] For this compound, you will likely encounter:
-
Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API). They can be starting materials, by-products from side reactions, intermediates, degradation products, or isomers.[1][4]
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, catalysts (e.g., residual metals), inorganic salts, or filter aids.[1][3]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[1][5] Their control is guided by ICH Q3C.[2]
Q2: What specific process-related organic impurities are commonly formed during the synthesis of this compound?
A2: The synthesis of pyrazoles, often through methods like the Knorr pyrazole synthesis, can lead to several predictable impurities due to the reaction mechanism.[6] The use of unsymmetrical starting materials is a primary cause for the formation of regioisomers, which are often challenging to separate due to their similar physicochemical properties.[6]
Table 1: Common Process-Related Impurities and Their Likely Sources
| Impurity Name | Structure | Probable Source / Formation Pathway |
|---|---|---|
| Unreacted Starting Materials | e.g., Hydrazine/Methylhydrazine, β-ketoesters | Incomplete reaction during synthesis.[4][7] |
| Methyl 5-methyl-1H-pyrazole-4-carboxylate | Regioisomer | A common by-product from the cyclocondensation reaction, especially if reaction conditions are not strictly controlled. Its formation is a classic challenge in pyrazole synthesis.[6] |
| 1,3-Dimethyl-1H-pyrazole-4-carboxylate | N-methylated Isomer | Over-methylation or side reaction if methylating agents are used, such as methyl iodide or dimethyl sulfate.[8] Can also be a regioisomer of N-methylation. |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylate | N-methylated Isomer | Regioisomer of N-methylation, formed concurrently with the 1,3-dimethyl isomer. The ratio is influenced by steric and electronic factors.[8] |
| 3-Methyl-1H-pyrazole-4-carboxylic acid | Hydrolysis Product | Hydrolysis of the methyl ester group during acidic or basic workup, or as a degradation product upon storage. |
Q3: Why is it so difficult to separate pyrazole regioisomers?
A3: Regioisomers, such as the 3-methyl and 5-methyl variants, possess the same molecular weight and formula and often have very similar polarities and pKa values. This similarity makes their separation by standard chromatographic techniques challenging, requiring highly optimized methods to achieve baseline resolution.[6] Furthermore, N-unsubstituted pyrazoles can exist in a tautomeric equilibrium in solution, which can complicate analysis, particularly in NMR spectroscopy where signal broadening may be observed.[9]
Part 2: Analytical Strategy & Core Protocols
A robust analytical strategy is essential for the accurate identification and quantification of impurities. The following workflow and protocols provide a validated starting point.
Workflow for Impurity Characterization
This diagram outlines a logical flow from initial detection to final structural confirmation and quantification.
Caption: A systematic workflow for impurity analysis.
Protocol 1: HPLC Method Development for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying non-volatile organic impurities.[7] A well-developed, stability-indicating method is the foundation of reliable impurity control.[10]
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its key potential impurities.
Step-by-Step Methodology:
-
Column Selection:
-
Start with a robust, general-purpose C18 column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[11] The C18 stationary phase provides good hydrophobic retention for the pyrazole ring system.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. A buffer is critical for controlling the ionization state of the pyrazole nitrogens and any acidic/basic impurities, ensuring reproducible retention times and good peak shapes.
-
Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol for aromatic compounds as it can provide better peak efficiency.
-
-
Initial Gradient Conditions:
-
Establish a broad gradient to elute all potential impurities. A good starting point is a linear gradient from 5% to 95% Acetonitrile over 20-30 minutes. This helps to visualize the entire impurity profile.
-
-
Detection:
-
Use a UV detector. Determine the optimal wavelength by running a UV scan of the main compound. A wavelength around 210-240 nm is typically a good starting point for pyrazole derivatives.[12]
-
-
Optimization:
-
Isocratic vs. Gradient: If all impurities elute closely, a shallow gradient or an isocratic method may provide better resolution.[11]
-
pH Adjustment: Varying the mobile phase pH can significantly alter the retention of ionizable impurities, providing a powerful tool for improving separation.
-
Organic Modifier: If resolution is still poor, try substituting methanol for acetonitrile or using a ternary mixture.
-
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Good retention for heterocyclic compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the analytes for consistent retention and peak shape. |
| Mobile Phase B | Acetonitrile | Good solvent strength and peak efficiency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[11] |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 237 nm[12] | Wavelength optimized for the pyrazole chromophore. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Gradient | 10% B to 90% B over 25 min | A scouting gradient to visualize all components. |
Protocol 2: Structural Elucidation of an Unknown Impurity by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of isolated impurities.[13][14]
Objective: To confirm the structure of an isolated impurity suspected to be a regioisomer or N-methylated by-product.
Prerequisites: The impurity must be isolated with high purity (>95%), typically via preparative HPLC.[10]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[13] DMSO-d₆ is often useful as it can help visualize exchangeable protons like N-H.
-
Acquire 1D Spectra:
-
¹H NMR: Provides information on the number of different protons, their chemical environment, and neighboring protons (via spin-spin coupling). Pay close attention to the chemical shifts of the pyrazole ring protons and the methyl groups.
-
¹³C NMR: Shows all unique carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic for substitution patterns.[9]
-
-
Acquire 2D Spectra (if necessary):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Useful for mapping out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for isomers. It shows correlations between protons and carbons over 2-3 bonds. For example, the protons of the C3-methyl group will show a correlation to both C3 and C4 of the pyrazole ring, while the N1-methyl protons will show correlations to C5 and C3, definitively establishing the connectivity.[14][15]
-
-
Data Interpretation:
-
Distinguishing 3-methyl vs. 5-methyl isomers: The chemical shifts of the ring carbons C3 and C5 are significantly different and can be used for assignment.[9] HMBC correlations from the methyl protons to the ring carbons will provide definitive proof.
-
Distinguishing N1-methyl vs. N2-methyl isomers: The position of the methyl group on N1 or N2 dramatically influences the chemical shifts of the ring carbons and the remaining ring proton. Again, HMBC is crucial for connecting the N-methyl protons to the correct ring carbons (C3 and C5).
-
Part 3: Troubleshooting Guides
HPLC Troubleshooting
-
Q: My main API peak is tailing. What is the cause?
-
A: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms of the pyrazole ring and acidic residual silanols on the silica-based column packing.
-
Solution 1 (Recommended): Lower the mobile phase pH (e.g., to 2.5-3.0). This ensures the pyrazole nitrogens are fully protonated, minimizing silanol interactions.
-
Solution 2: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (~0.1%). TEA will preferentially interact with the silanols, improving the peak shape of your analyte.
-
Solution 3: Use a modern, end-capped column with low silanol activity.
-
-
-
Q: I can't resolve the 3-methyl and 5-methyl regioisomers. What should I try?
-
A: This is a common and challenging separation.
-
Solution 1: Switch the organic modifier from acetonitrile to methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Solution 2: Use a column with a different stationary phase, such as a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column. These phases offer different retention mechanisms (π-π interactions) that can be highly effective for separating aromatic isomers.
-
Solution 3: Optimize the column temperature. Sometimes a small change in temperature can have a significant impact on the selectivity between two closely eluting peaks.
-
-
GC-MS Troubleshooting
-
Q: When should I use GC-MS instead of LC-MS?
Part 4: Regulatory Guidance
Q: What are the ICH thresholds for impurities that I need to follow?
A: The ICH Q3A(R2) guideline provides clear thresholds for reporting, identifying, and qualifying impurities in a new drug substance based on the Maximum Daily Dose (MDD) of the drug.[1][3]
Table 3: ICH Q3A(R2) Impurity Thresholds[1][3]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
- TDI = Total Daily Intake
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[3]
-
Identification Threshold: The level above which an impurity's structure must be determined.[3]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[1]
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ikev.org [ikev.org]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. ijcpa.in [ijcpa.in]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Scaling up the synthesis of "Methyl 3-methyl-1H-pyrazole-4-carboxylate": challenges and solutions
Welcome to the technical support guide for the synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic process. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring you can navigate the challenges of both lab-scale and pilot-scale production.
This compound is a crucial building block in medicinal chemistry and agrochemicals, valued for its role in constructing more complex bioactive molecules.[1][2] Its synthesis, while conceptually straightforward, presents challenges related to reaction control, purity, and scalability. This guide provides a comprehensive framework for addressing these issues.
Section 1: Synthesis Overview and Core Protocol
The most robust and widely adopted method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3][4] This approach is highly effective for preparing the target molecule.
Core Synthetic Strategy
The synthesis is typically a two-step, one-pot process:
-
Formation of the 1,3-Dicarbonyl Equivalent: Methyl acetoacetate is reacted with an electrophilic one-carbon source, such as triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate an activated enol ether or enamine. This intermediate is the key three-carbon electrophilic partner.[5]
-
Cyclocondensation: The activated intermediate is then reacted in situ with hydrazine hydrate. The hydrazine acts as a bidentate nucleophile, attacking the carbonyl carbons to form a pyrazoline intermediate, which then dehydrates to yield the aromatic pyrazole ring.[6]
Reaction Workflow Diagram
Caption: General experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure adapted from established methods for pyrazole synthesis.[7][8]
Step 1: Formation of Methyl 2-(ethoxymethylene)-3-oxobutanoate
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methyl acetoacetate (0.1 mol, 11.6 g), acetic anhydride (0.15 mol, 15.3 g), and triethyl orthoformate (0.12 mol, 17.8 g).
-
Heat the reaction mixture to 100-105°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the methyl acetoacetate is consumed.
-
Cool the mixture to 60-70°C and concentrate under reduced pressure to remove excess reagents and the ethyl acetate byproduct. The resulting pale brown liquid is used directly in the next step.
Step 2: Cyclocondensation and Isolation
-
Cool the crude intermediate to 10-15°C and dissolve it in ethanol (100 mL).
-
In a separate beaker, prepare a solution of hydrazine hydrate (0.1 mol, 5.0 g) in ethanol (20 mL).
-
Add the hydrazine solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. An ice bath may be required to control the exotherm.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure to about half its original volume.
-
Slowly add the concentrated solution to 200 mL of cold water with vigorous stirring. A white to off-white solid will precipitate.
-
Stir the slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x 30 mL) and dry under vacuum at 50°C to yield the crude product.
Step 3: Purification
-
Transfer the crude solid to a flask and add a minimal amount of hot 40-50% aqueous ethanol or isopropanol to dissolve it completely.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry to a constant weight.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.
| Problem Category | Specific Issue & Probable Cause | Recommended Solution & Scientific Rationale |
| Low Yield | 1a. Incomplete Reaction: The starting material (methyl acetoacetate or the enol ether intermediate) is still present after the expected reaction time. | Solution: Increase reaction time or temperature for the enol ether formation step. Ensure stoichiometry is correct; excess orthoformate can drive the reaction to completion. For the cyclization, confirm the full equivalent of hydrazine was added. |
| 1b. Degradation of Product/Intermediates: The reaction mixture darkens significantly, and yields are low despite full conversion of starting materials. | Solution: Overheating during the first step can cause decomposition. Maintain the temperature strictly within the recommended range (100-105°C). The cyclization with hydrazine is exothermic; poor temperature control during addition can lead to side reactions. Maintain a low temperature (0-20°C) during hydrazine addition. | |
| Purity Issues | 2a. Presence of Unidentified Byproducts: TLC/HPLC analysis shows multiple spots/peaks in addition to the product. | Solution: This often points to side reactions. One common issue is the formation of a regioisomer if the intermediate is not fully formed or is asymmetric in an unintended way. Ensure the first step runs to completion. Using a weak base like K₂CO₃ during cyclization can sometimes improve selectivity and reduce byproducts compared to acid catalysis.[7][10] |
| 2b. Product Fails to Solidify or Oils Out: Upon adding the reaction mixture to water, an oil forms instead of a precipitate. | Solution: This indicates the presence of impurities that are depressing the melting point. Ensure the reaction has gone to completion, as unreacted intermediates are often oily. Try adding a seed crystal to induce crystallization. If it remains an oil, perform a solvent extraction (e.g., with ethyl acetate), wash the organic layer with brine, dry, and concentrate. The resulting crude oil can then be purified by column chromatography or by attempting recrystallization from a different solvent system (e.g., toluene/hexane).[7] | |
| Purification | 3a. Difficulty in Recrystallization: The product does not crystallize well, or the recovery is very low. | Solution: The choice of recrystallization solvent is critical. A mixture of a good solvent (like ethanol, isopropanol) and an anti-solvent (water) is often effective.[9] Start with a hot, saturated solution and allow it to cool slowly. Rapid cooling ("crashing out") traps impurities and leads to poor crystal formation. If recovery is low, it may be due to using too much solvent; concentrate the mother liquor and attempt a second crop of crystals. |
| 3b. Persistent Colored Impurities: The final product has a yellow or brown tint that persists after recrystallization. | Solution: This is often due to high-molecular-weight byproducts formed from overheating. A charcoal treatment can be effective. Add a small amount of activated carbon to the hot recrystallization solution, stir for 5-10 minutes, and then filter the hot solution through celite to remove the carbon before cooling. |
Section 3: Scale-Up Challenges and Solutions
Transitioning from the bench to a pilot plant introduces new variables that must be carefully managed.
Q1: The cyclocondensation with hydrazine is highly exothermic. How can this be safely managed on a larger scale?
A1: This is a critical safety and quality concern. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Engineered Solution: Use a jacketed reactor with a reliable cooling system.
-
Process Solution: The most effective method is "reverse addition" under strict temperature control. Add the solution of the enol ether intermediate to a cooled solution of hydrazine hydrate. This ensures that hydrazine is always in excess at the point of reaction, and the rate of heat generation is limited by the addition rate. Maintain a temperature of -5°C to 10°C throughout the addition.[7]
Q2: Hydrazine is a hazardous substance. What are the key safety protocols for handling it at scale?
A2: Hydrazine hydrate is toxic and a suspected carcinogen. All operations must be performed in a well-ventilated area or a closed system.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities, respiratory protection may be necessary.
-
Handling: Use a closed-transfer system (e.g., pumping from a drum) to avoid open pouring and inhalation of vapors.
-
Spill Management: Have a spill kit ready that includes an absorbent material and a neutralizing agent (e.g., a solution of calcium hypochlorite).
Q3: We are struggling with inconsistent crystallization and product filtration during scale-up. What can be done?
A3: Crystallization at scale is a science in itself. Inconsistency often arises from uncontrolled cooling rates and insufficient agitation.
-
Controlled Cooling: Implement a programmed cooling ramp in the reactor. A slow, linear cooling profile prevents the rapid formation of fine particles, which are difficult to filter. For example, cool from 80°C to 20°C over 4-6 hours.
-
Seeding: Introduce a small quantity of pure product (seed crystals) at the point of supersaturation to ensure uniform crystal growth and achieve a consistent particle size distribution.
-
Agitation: The agitator speed and design are crucial. It must be sufficient to keep solids suspended without causing excessive secondary nucleation or crystal breakage (attrition).
Section 4: Frequently Asked Questions (FAQs)
Q: What is a typical, realistic yield for this synthesis on a lab scale? A: With optimized conditions, yields for the two-step process are generally in the range of 75-85%.[7][9] Lower yields often point to incomplete reaction in the first step or mechanical losses during isolation and purification.
Q: What analytical techniques are best for monitoring this reaction? A:
-
TLC: Excellent for qualitative, at-a-glance monitoring. Use a mobile phase like 30-50% ethyl acetate in hexane. The product is more polar than the starting materials.
-
GC/HPLC: Ideal for quantitative analysis of reaction conversion and purity assessment of the final product. An HPLC purity of >99% is often achievable after proper recrystallization.[9]
-
¹H NMR: Essential for structural confirmation of the final product and intermediates. The pyrazole C5-H proton typically appears as a singlet around 8.0 ppm.[11]
Q: Can I use methylhydrazine instead of hydrazine hydrate to make the N-methylated version directly? A: Yes, this is a common strategy to synthesize N-methyl pyrazoles. However, it introduces a significant challenge: regioselectivity . The reaction of an unsymmetrical dicarbonyl with methylhydrazine will almost always produce a mixture of two regioisomers (in this case, Methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate and Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate).[12] Separating these isomers can be very difficult, often requiring careful column chromatography.[11][12] For this reason, it is often synthetically "cleaner" to make the parent 1H-pyrazole and then perform a selective N-alkylation in a separate step if the N-methyl version is desired.
Q: What are the key signals to look for in the ¹H NMR spectrum of this compound? A: In CDCl₃, you should expect to see:
-
A broad singlet for the N-H proton (can vary in chemical shift and may exchange with D₂O).
-
A singlet for the pyrazole ring proton (C5-H) around 7.9-8.1 ppm.
-
A singlet for the methyl ester protons (-OCH₃) around 3.8 ppm.
-
A singlet for the C3-methyl protons (-CH₃) around 2.4-2.5 ppm.
References
- 1. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 8. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. WO2015085464A1 - Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
Validation & Comparative
A Tale of Two Esters: A Senior Application Scientist's Guide to Methyl vs. Ethyl 3-methyl-1H-pyrazole-4-carboxylate
For the discerning researcher in medicinal chemistry and drug development, the choice between structurally similar building blocks can have profound implications for the ultimate efficacy and developability of a novel therapeutic agent. This guide provides an in-depth, data-driven comparison of two such critical intermediates: Methyl 3-methyl-1H-pyrazole-4-carboxylate and its close analog, Ethyl 3-methyl-1H-pyrazole-4-carboxylate . While differing by only a single methylene group, the nuanced variations in their physicochemical properties, reactivity, and metabolic stability can significantly influence experimental outcomes and the pharmacokinetic profile of derivative compounds. This guide is designed to equip researchers, scientists, and drug development professionals with the critical insights and supporting experimental data necessary to make an informed selection between these two valuable pyrazole scaffolds.
At a Glance: Physicochemical Properties
A foundational understanding of the physicochemical differences between these two esters is paramount. The seemingly minor addition of an ethyl group in place of a methyl group subtly alters key parameters that govern solubility, lipophilicity, and ultimately, how these molecules behave in both chemical reactions and biological systems.
| Property | This compound | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | Key Differences & Implications |
| Molecular Formula | C₆H₈N₂O₂ | C₇H₁₀N₂O₂ | The addition of a CH₂ group in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 140.14 g/mol | 154.17 g/mol [1] | The higher molecular weight of the ethyl ester can influence diffusion rates and interactions with biological macromolecules. |
| Melting Point | Not specified in retrieved results | 51-55 °C | The solid nature of the ethyl ester at room temperature may be a consideration for handling and formulation. |
| Boiling Point | Not specified in retrieved results | Higher than methyl ester (estimated) | The boiling point increases with the size of the alkyl group due to stronger van der Waals forces, a key parameter for purification by distillation. |
| LogP (Octanol-Water Partition Coefficient) | Lower (estimated) | Higher (estimated) | A higher LogP for the ethyl ester indicates greater lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and decrease aqueous solubility.[2][3] |
| Water Solubility | Higher (estimated) | Lower (estimated) | The longer alkyl chain of the ethyl group increases hydrophobicity, leading to lower solubility in aqueous media. This is a critical consideration for biological assays and formulation. |
Synthetic Considerations: A Generalized Workflow
Both methyl and ethyl 3-methyl-1H-pyrazole-4-carboxylate are commonly synthesized via a cyclocondensation reaction, a cornerstone of pyrazole synthesis. The general strategy involves the reaction of a β-ketoester with a hydrazine derivative. The choice of the starting β-ketoester dictates the final ester functionality.
Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
This protocol provides a representative procedure for the synthesis of the ethyl ester. The synthesis of the methyl ester would follow a similar procedure, substituting ethyl acetoacetate with methyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1 equivalent) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Reactivity and Stability: The Ester's Tale
The ester functionality is a key handle for further chemical modifications, often serving as a precursor to amides, carboxylic acids, or other functional groups. The nature of the alkyl group (methyl vs. ethyl) can influence the rate of these transformations, particularly hydrolysis.
Hydrolysis Kinetics: A Comparative View
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a critical reaction in both synthetic chemistry and drug metabolism. The rate of hydrolysis can be influenced by both steric and electronic factors.
Generally, methyl esters are more susceptible to hydrolysis than their ethyl counterparts. This is attributed to the smaller size of the methoxy group, which presents less steric hindrance to the incoming nucleophile (e.g., a water molecule or hydroxide ion) at the carbonyl carbon.
While direct comparative kinetic data for the hydrolysis of methyl and ethyl 3-methyl-1H-pyrazole-4-carboxylate were not found in the immediate search, studies on analogous ester pairs consistently demonstrate that methyl esters hydrolyze more rapidly than ethyl esters. This principle is crucial for prodrug design, where a specific rate of in vivo hydrolysis to the active carboxylic acid is desired.
Application in Drug Discovery: A Matter of Lipophilicity and Metabolism
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] The choice between the methyl and ethyl ester can have a significant impact on the drug-like properties of the final molecule.
The Role of Lipophilicity
As previously noted, ethyl 3-methyl-1H-pyrazole-4-carboxylate is more lipophilic than its methyl analog. In drug design, lipophilicity (often measured as LogP or LogD) is a double-edged sword.[2][3]
-
Increased Lipophilicity (Ethyl Ester):
-
Pros: May lead to enhanced cell membrane permeability and improved oral absorption. Can also increase binding affinity for hydrophobic pockets in target proteins.
-
Cons: Higher lipophilicity can result in lower aqueous solubility, increased binding to plasma proteins (reducing the free drug concentration), and greater susceptibility to metabolic breakdown by cytochrome P450 enzymes. It can also lead to off-target effects and toxicity.
-
-
Lower Lipophilicity (Methyl Ester):
-
Pros: Generally associated with better aqueous solubility, which is advantageous for formulation and in vitro assays. May exhibit a more favorable toxicity profile and lower metabolic clearance.
-
Cons: May have lower membrane permeability, potentially leading to poorer oral bioavailability.
-
Metabolic Stability
The ester group is a common site of metabolic transformation, primarily through hydrolysis by esterase enzymes present in the plasma, liver, and other tissues. Similar to chemical hydrolysis, enzymatic hydrolysis is also influenced by the nature of the ester. While specific data for the two title compounds is not available, general trends suggest that the bulkier ethyl ester may exhibit slightly greater stability towards some esterases compared to the methyl ester. However, this is highly dependent on the specific enzyme and the overall structure of the molecule.
Conclusion: Making the Right Choice
The selection between methyl and ethyl 3-methyl-1H-pyrazole-4-carboxylate is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific goals of the research program.
-
Choose this compound when:
-
Higher aqueous solubility is desired for ease of handling in biological assays or for specific formulation requirements.
-
A more rapid conversion to the corresponding carboxylic acid (either synthetically or metabolically) is intended.
-
A lower lipophilicity profile is sought to potentially reduce metabolic clearance and off-target effects.
-
-
Choose Ethyl 3-methyl-1H-pyrazole-4-carboxylate when:
-
Increased lipophilicity is desired to enhance membrane permeability and potentially improve oral absorption of a downstream compound.
-
A slightly slower rate of hydrolysis is required for prodrug applications.
-
The solid nature of the material is advantageous for handling and purification.
-
Ultimately, the optimal choice may require the synthesis and evaluation of both analogs in the context of the target molecule and biological system. This head-to-head comparison provides the foundational knowledge and experimental context to guide this critical decision-making process in the pursuit of novel and effective therapeutics.
References
- 1. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
A Comparative Guide to the Synthetic Strategies for Methyl 3-methyl-1H-pyrazole-4-carboxylate
Methyl 3-methyl-1H-pyrazole-4-carboxylate is a foundational heterocyclic building block, pivotal in the landscape of medicinal chemistry and agrochemical research. Its structural motif is a key component in numerous pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] The strategic placement of a methyl group and a methyl carboxylate on the pyrazole core provides a versatile scaffold for further chemical elaboration. Consequently, the development of efficient, scalable, and regioselective synthetic routes to this intermediate is of paramount importance to researchers in drug discovery and process development.
This technical guide provides an in-depth comparison of the principal synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by experimental data and protocols.
Core Synthetic Logic: The Union of 1,3-Dielectrophiles and Hydrazine
The construction of the pyrazole ring is most classically achieved through the condensation of a binucleophilic hydrazine with a three-carbon synthon possessing electrophilic sites at the 1 and 3 positions.[3][4] This fundamental principle, rooted in the Knorr pyrazole synthesis, remains the cornerstone of modern approaches. The diversity of synthetic routes arises from the clever selection and generation of this 1,3-dielectrophilic partner, which dictates the final substitution pattern of the heterocyclic core.
Caption: Foundational logic for pyrazole ring synthesis.
Route 1: The Classical Pathway via β-Enaminone Intermediates
This is arguably the most established and widely utilized method, valued for its reliability and use of readily available starting materials. The strategy involves the reaction of a β-ketoester with an amide acetal to form a stable β-enaminone intermediate, which then undergoes cyclocondensation with hydrazine.
Mechanistic Rationale:
The synthesis begins with a common β-ketoester, methyl acetoacetate. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves a dual purpose: it protects the more reactive methylene group and installs a dimethylamino group, which acts as an excellent leaving group in the subsequent cyclization step.[5] This intermediate, methyl 2-(dimethylaminomethylene)-3-oxobutanoate, is a masked 1,3-dicarbonyl. The subsequent reaction with hydrazine proceeds via nucleophilic attack, cyclization, and elimination of dimethylamine and water to yield the aromatic pyrazole ring. The regioselectivity is controlled by the initial enaminone formation, leading cleanly to the desired 4-carboxylate isomer.
Caption: Workflow for the β-Enaminone route.
Experimental Protocol: Route 1
-
Synthesis of the β-Enaminone Intermediate:
-
To a flask charged with methyl acetoacetate (1.0 equiv.), add N,N-dimethylformamide dimethyl acetal (1.1 equiv.) at room temperature.
-
The reaction is typically exothermic. Stir the mixture at 40-50 °C for 2-4 hours, monitoring by TLC until the starting ketoester is consumed.
-
Remove the resulting methanol and excess DMF-DMA under reduced pressure to yield the crude methyl 2-(dimethylaminomethylene)-3-oxobutanoate, which can often be used directly in the next step.
-
-
Cyclocondensation:
-
Dissolve the crude enaminone intermediate in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equiv.) dropwise at room temperature.
-
Reflux the reaction mixture for 3-6 hours.[6]
-
Upon completion, cool the mixture and concentrate under reduced pressure. The resulting residue can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to afford this compound.
-
Route 2: [3+2] Cycloaddition of Diazo Compounds and Alkynes
1,3-Dipolar cycloaddition offers a powerful and often highly regioselective alternative for constructing the pyrazole core.[7] This approach involves the reaction of a diazo compound (the 1,3-dipole) with an appropriately substituted alkyne (the dipolarophile).
Mechanistic Rationale:
For the synthesis of the target molecule, the most direct cycloaddition would involve methyl 2-butynoate and diazomethane. The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The regioselectivity is governed by the electronic properties of the alkyne. The electron-withdrawing ester group polarizes the triple bond, directing the nucleophilic terminal nitrogen of the diazomethane to the β-carbon of the alkyne, resulting in the desired 4-carboxylate isomer.[8] A key challenge can be the handling of diazomethane, which is toxic and explosive. An alternative, safer approach involves using ethyl 2-diazopropanoate reacting with methyl propiolate, which, following a subsequent rearrangement, can also yield pyrazole products.[8]
Caption: Workflow for the [3+2] cycloaddition route.
Experimental Protocol: Route 2 (Conceptual)
Note: This protocol is illustrative and requires stringent safety precautions due to the use of diazomethane.
-
Preparation of Diazomethane: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) using a fire-polished glass apparatus and following established safety protocols.
-
Cycloaddition Reaction:
-
Dissolve methyl 2-butynoate (1.0 equiv.) in diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane (approx. 1.5 equiv.) portion-wise to the alkyne solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight. The disappearance of the yellow color of diazomethane indicates reaction completion.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the product.
-
Route 3: Synthesis from α-Oxoketene Dithioacetals
This less common but effective route utilizes α-oxoketene dithioacetals as versatile intermediates.[9] These compounds can be prepared from β-ketoesters and offer an alternative handle for cyclization with hydrazine.
Mechanistic Rationale:
The synthesis starts with methyl acetoacetate, which is first reacted with carbon disulfide in the presence of a base, followed by alkylation (e.g., with methyl iodide) to form the ketene dithioacetal intermediate. This intermediate contains the required carbon skeleton. The dithioacetal group serves as a masked carbonyl equivalent. Reaction with hydrazine proceeds by initial attack at the ketone carbonyl, followed by an intramolecular cyclization with displacement of the methylthio group (as methanethiol, a volatile and odorous byproduct) to form the pyrazole ring.[2]
Experimental Protocol: Route 3
-
Synthesis of the Ketene Dithioacetal:
-
To a cooled solution of potassium tert-butoxide (2.2 equiv.) in a solvent like THF, add methyl acetoacetate (1.0 equiv.) dropwise.
-
After stirring, add carbon disulfide (1.1 equiv.) slowly, maintaining a low temperature.
-
Add methyl iodide (2.2 equiv.) and allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify by chromatography to obtain the methyl 2-(bis(methylthio)methylene)-3-oxobutanoate intermediate.
-
-
Cyclocondensation:
-
Dissolve the ketene dithioacetal intermediate (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (1.1 equiv.) and reflux the mixture for 4-8 hours.[9]
-
Monitor the reaction by TLC. Upon completion, cool the reaction, remove the solvent in vacuo, and purify the residue by recrystallization or column chromatography.
-
Comparative Performance Analysis
The choice of synthetic route is a multifactorial decision, balancing considerations of cost, efficiency, safety, and scale. The following table provides a comparative summary of the discussed methodologies.
| Feature | Route 1: β-Enaminone | Route 2: [3+2] Cycloaddition | Route 3: Dithioacetal |
| Starting Materials | Readily available, low cost (Methyl acetoacetate, DMF-DMA) | Alkyne is accessible; Diazomethane is hazardous and requires special handling | Requires multi-step prep of intermediate; CS₂ is toxic/flammable |
| Number of Steps | 2 (often one-pot) | 1 (after diazo prep) | 2 |
| Typical Yield | Good to Excellent (70-90%) | Good (60-80%), but depends on diazo handling | Moderate to Good (50-75%) |
| Regioselectivity | Excellent, predetermined by enaminone formation | Generally high, governed by electronics | Excellent |
| Scalability | Highly scalable, widely used in industry | Poor, limited by safety of diazomethane | Moderate, byproduct odor (methanethiol) is a concern |
| Safety & Environment | Uses common solvents; DMF-DMA is a reagent to handle with care. | Major Hazard: Diazomethane is toxic and explosive. | Uses toxic CS₂; generates odorous thiol byproducts. |
| References | [5][6] | [7][8] | [2][9] |
Conclusion and Recommendation
For most laboratory and industrial applications, Route 1 via the β-enaminone intermediate represents the optimal balance of efficiency, cost, safety, and scalability. The starting materials are inexpensive and readily available, the procedure is robust and high-yielding, and it avoids the significant hazards associated with reagents like diazomethane or the waste-disposal challenges of the dithioacetal route.
The [3+2] cycloaddition (Route 2) remains a mechanistically elegant and powerful tool, particularly for accessing analogues where the alkyne component is complex, but its reliance on diazomethane makes it less practical for large-scale synthesis of this specific target. Route 3 offers a viable alternative but is generally less atom-economical and presents challenges with odorous byproducts, making it less favorable than Route 1.
Ultimately, the selection of a synthetic strategy must be tailored to the specific constraints and goals of the research program, including available equipment, scale, and safety infrastructure. However, for the synthesis of this compound, the classical condensation approach has proven to be the most reliable and industrially relevant pathway.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Pyrazole Synthesis
Introduction
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2] These five-membered nitrogen-containing heterocycles are privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[2][3] The synthetic efficiency and ultimate molecular complexity achievable in pyrazole-based compounds are often dictated by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, offering insights into their mechanisms, performance, and optimal applications to aid researchers in making informed decisions for their synthetic challenges.
I. The Landscape of Catalytic Pyrazole Synthesis
The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. While this classic approach can be effective, modern synthetic demands for efficiency, regioselectivity, and substrate scope have driven the development of a diverse array of catalytic methods. These can be broadly categorized into metal-catalyzed, organocatalyzed, and heterogeneous systems, each with distinct advantages and mechanistic pathways.
Visualizing the Catalyst Selection Workflow
Choosing the right catalyst is a critical first step. The following workflow outlines a logical approach to catalyst screening and selection for a novel pyrazole synthesis.
Caption: A general workflow for selecting and optimizing a catalyst for pyrazole synthesis.
II. Transition Metal Catalysis: The Workhorses of C-N Bond Formation
Transition metals, particularly palladium, copper, and gold, are highly effective in catalyzing the formation of the critical C-N and N-N bonds in pyrazole synthesis, often under mild conditions and with high functional group tolerance.
A. Palladium-Catalyzed Syntheses
Palladium catalysis is a powerful tool for constructing N-arylpyrazoles through C-N cross-coupling reactions.[4] These methods are indispensable for creating complex drug-like molecules.
Mechanism Insight: The catalytic cycle typically involves the oxidative addition of a Pd(0) species to an aryl halide or triflate, followed by coordination of the pyrazole anion, and finally, reductive elimination to furnish the N-arylpyrazole and regenerate the active Pd(0) catalyst. The choice of ligand, such as tBuBrettPhos, is crucial for promoting these often challenging coupling reactions.[4][5]
Experimental Data Snapshot:
| Catalyst System | Aryl Partner | Pyrazole | Yield (%) | Reference |
| Pd/tBuBrettPhos | Aryl Triflates | Substituted Pyrazoles | Very Good | [5] |
| Pd(OAc)₂/phosphine | Aryl Iodides | 1-Methylpyrazole | Up to 84% | [6] |
| Pd-precatalyst/tBuBrettPhos | Bromoimidazoles/pyrazoles | Various Amines | Moderate to Excellent | [4] |
Representative Protocol: Palladium-Catalyzed N-Arylation of Pyrazole [5]
-
To an oven-dried vial, add the aryl triflate (1.0 mmol), pyrazole (1.2 mmol), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., tBuBrettPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., toluene, 5 mL) and stir the mixture at the specified temperature (e.g., 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
B. Copper-Catalyzed Syntheses
Copper catalysts are cost-effective and highly versatile, enabling a range of pyrazole syntheses from aerobic oxidative cyclizations to multicomponent reactions.[7][8][9]
Mechanism Insight: Copper-catalyzed reactions can proceed through various mechanisms. For instance, in the aerobic cyclization of β,γ-unsaturated hydrazones, a Cu(I) catalyst can initiate the formation of a hydrazonyl radical, which then undergoes cyclization.[5] In other cases, copper facilitates Ullmann-type couplings for N-arylation or acts as a Lewis acid to activate substrates in multicomponent reactions.[10][11]
Caption: Simplified mechanism for copper-catalyzed three-component synthesis of 1,3-disubstituted pyrazoles.[10]
Experimental Data Snapshot:
| Catalyst | Reaction Type | Yield (%) | Key Features | Reference |
| Cu(OTf)₂ | Aerobic Cyclization | 46% | Uses air as the terminal oxidant | [8] |
| CuCl | Oxidative Coupling | Good | Radical cascade reaction | [9] |
| CuO NPs | Multicomponent | High | Reusable, green solvent (water) | [12] |
| Cu(I) Oxide | Direct Arylation | 54% | Base-mediated, polar aprotic solvent | [13] |
Representative Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization [8]
-
In a reaction flask, dissolve the alkenyl hydrazone substrate (1 mmol) in toluene (3 mL).
-
Add copper(II) triflate (Cu(OTf)₂, 10 mol%).
-
Stir the reaction mixture at 80 °C under an air atmosphere for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Pass the solution through a short pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pyrazole product.
C. Gold-Catalyzed Syntheses
Gold catalysts exhibit unique π-acidic character, enabling the activation of alkynes and allenes for cyclization reactions.[14] This reactivity opens up distinct synthetic pathways to pyrazole derivatives that are often complementary to those of palladium and copper.
Mechanism Insight: Gold(I) catalysts activate the C-C triple bond of an alkyne towards nucleophilic attack.[15] For instance, in the reaction of alkynes with diaziridines, the gold catalyst is proposed to mediate the opening of the diaziridine ring, followed by alkyne insertion and intramolecular hydroamination to yield the pyrazoline product.[16]
Experimental Data Snapshot:
| Catalyst | Substrates | Product Type | Key Features | Reference |
| Au(I) complexes | Diaziridine + Alkynes | 3-Pyrazolines | High yield, ring-opening/insertion | [16] |
| [Au(PPh₃)Cl]/Ag₂CO₃ | Alkynes + TMSN₃ | Carboxamides | C≡C bond cleavage | [15] |
| AuCl | Propargyl Alcohols | Pyrazolo[1,5-a]pyridines | 6-endo-dig cyclization | [17] |
III. The Rise of Sustainable Catalysis
In line with the principles of green chemistry, heterogeneous catalysts and organocatalysts have emerged as powerful alternatives to traditional transition metal systems.
A. Heterogeneous Catalysts
The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination.[18][19]
Examples and Performance:
-
Natural asphalt oxide-grafted carboxylic acid: Used for four-component synthesis of pyrano[2,3-c]pyrazoles in water, achieving 90-97% yields and retaining activity for at least five cycles.[18]
-
SnO–CeO₂ nanocomposite: An efficient and recyclable catalyst for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water, with yields of 81–96%.[19]
-
Amberlyst-70: An inexpensive and non-toxic resinous catalyst for the aqueous synthesis of pyrazoles at room temperature.[20]
-
[Ce(L-Pro)₂]₂(Oxa): A recyclable, proline-based catalyst that is insoluble in most solvents, facilitating easy removal.[21][22]
Representative Protocol: Synthesis of Pyrano[2,3-c]pyrazoles using a Heterogeneous Catalyst [18]
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Add the heterogeneous catalyst (e.g., Re-NA–CH₂CO₂H, specified amount) and water (5 mL).
-
Reflux the mixture for the specified time (e.g., 20-50 minutes), monitoring by TLC.
-
After completion, cool the reaction mixture. The solid product often precipitates.
-
Filter the solid catalyst and product. Wash with water.
-
The catalyst can be washed with an appropriate solvent (e.g., ethanol), dried, and reused.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
B. Organocatalysis
Organocatalysis avoids the use of potentially toxic and expensive transition metals, offering a greener and often highly enantioselective route to complex molecules.[23] Bifunctional organocatalysts are particularly powerful for constructing chiral pyrazolone structures.[23]
Mechanism Insight: Organocatalysts, such as Brønsted acids or bases, activate substrates through protonation or deprotonation. For example, in multicomponent reactions, an acid catalyst can enhance nucleophilic attacks on electrophiles.[18] Chiral bifunctional catalysts can create a well-organized transition state, enabling high stereocontrol.
Examples and Performance:
-
Iodine (I₂): Catalyzes the synthesis of 4-sulfonyl pyrazoles via a tandem C(sp²)-H sulfonylation and annulation process, avoiding transition metals.[24]
-
Pyrrolidine-acetic acid: A bifunctional catalyst used in the microwave-assisted, solvent-free, three-component synthesis of fused pyran-pyrazole derivatives.[3]
-
Brønsted Acids: Catalysts like silica sulfuric acid (SSA) have been effectively used in one-pot condensation reactions to synthesize new pyrazolone derivatives.[25]
IV. Comparative Analysis and Selection Guide
The optimal catalyst depends heavily on the specific synthetic target, available substrates, and desired process parameters such as cost, scalability, and environmental impact.
| Catalyst Type | Key Advantages | Key Disadvantages | Best For... |
| Palladium | High efficiency for C-N coupling, broad substrate scope, well-understood mechanisms. | High cost, potential for metal contamination, often requires phosphine ligands. | Synthesis of N-arylpyrazoles and complex, late-stage functionalization.[26] |
| Copper | Low cost, versatile reactivity (redox, Lewis acid), good for multicomponent reactions. | Can require harsh conditions or strong oxidants, sometimes lower selectivity than Pd. | Economical large-scale synthesis, diverse reaction pathways including aerobic oxidations.[8][10] |
| Gold | Unique activation of alkynes/allenes, mild reaction conditions. | High cost, narrower substrate scope compared to Pd/Cu. | Syntheses involving alkyne cyclization and hydroamination pathways.[16][17] |
| Heterogeneous | Recyclability, ease of product purification, environmentally friendly. | Can have lower activity than homogeneous counterparts, potential for leaching. | Green chemistry applications, large-scale industrial processes, simplified workups.[18][19] |
| Organocatalysts | Metal-free, low toxicity, potential for high enantioselectivity, readily available. | May require higher catalyst loadings, sometimes limited substrate scope. | Asymmetric synthesis, green synthesis, avoiding metal contamination in final products.[23] |
V. Conclusion
The catalytic synthesis of pyrazoles is a rich and continually evolving field. While traditional transition metals like palladium and copper remain vital tools, the increasing focus on sustainability and efficiency has brought heterogeneous and organocatalytic systems to the forefront. By understanding the fundamental mechanisms, advantages, and limitations of each catalyst class, researchers can strategically select the most appropriate system to accelerate their discovery and development programs, from novel pharmaceuticals to advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Gold-Catalyzed Synthesis of Tetrazoles from Alkynes by C=C Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst | springerprofessional.de [springerprofessional.de]
- 20. tandfonline.com [tandfonline.com]
- 21. [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 26. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Comparative Guide to HPLC Purity Analysis of Methyl 3-methyl-1H-pyrazole-4-carboxylate
Introduction: The Analytical Imperative for a Key Building Block
Methyl 3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its rigid pyrazole scaffold serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, from fungicides to potent kinase inhibitors for drug development.[2][4] Given its role as a foundational building block, the purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and manufacturability of the final active ingredient. The presence of even minor impurities can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the end product.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, stands as the gold standard for assessing the purity of such compounds. This guide provides an in-depth, comparative analysis of different HPLC methodologies for the purity determination of this compound. We will move beyond simple protocols to dissect the scientific rationale behind methodological choices, empowering researchers to select and develop robust, reliable, and fit-for-purpose analytical methods grounded in regulatory expectations.[5][6][7]
Comparative Analysis of Reverse-Phase HPLC Methodologies
The selection of an HPLC method is a balance of achieving adequate separation while ensuring the method is robust and reproducible. For a moderately polar molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the most effective approach. The primary variables that dictate the success of the separation are the stationary phase chemistry and the mobile phase composition. We will compare three common approaches.
Method A: The Baseline - Unmodified C18 with a Simple Binary Mobile Phase
This approach represents the simplest starting point for method development.
-
Stationary Phase: A standard end-capped C18 silica column is used, which separates analytes primarily based on hydrophobicity.
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Causality & Insights: While simple, this method often fails to produce high-quality chromatography for nitrogen-containing heterocycles like pyrazoles. The lone pair of electrons on the nitrogen atoms can interact strongly with residual, acidic silanol groups on the silica surface of the stationary phase. This secondary interaction leads to significant peak tailing, reduced column efficiency, and poor sensitivity for impurities. This method is generally unsuitable for a formal purity analysis but can serve as an initial scouting run to establish basic retention behavior.
Method B: The Industry Standard - C18 with an Acid-Modified Mobile Phase
This is the most common and highly recommended approach for achieving excellent peak shape and reproducibility for compounds like this compound.
-
Stationary Phase: A high-purity C18 column.
-
Mobile Phase: A mixture of water and organic solvent (ACN or MeOH) with a small amount (typically 0.1%) of an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA).
-
Causality & Insights: The addition of an acid serves two critical functions. First, it protonates the residual silanol groups on the stationary phase, effectively "masking" them and preventing the undesirable secondary interactions that cause peak tailing.[8][9] Second, it maintains the pyrazole analyte in a single, protonated state, preventing peak splitting or broadening that can occur if the analyte exists in multiple ionic forms at the mobile phase pH. Formic acid is often preferred as it is mass spectrometry compatible, should impurity identification be required.[9][10] This method provides a superb balance of performance, simplicity, and robustness.
Method C: The Regulatory Gold Standard - C18 with a Buffered Mobile Phase
For methods intended for GMP release testing or regulatory submission, precise control over the mobile phase pH is paramount for ensuring inter-laboratory reproducibility.
-
Stationary Phase: A robust, high-purity C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (ACN or MeOH). The pH is precisely adjusted to be at least 2 units away from the analyte's pKa.
-
Causality & Insights: A buffer resists small changes in pH that can arise from atmospheric CO2 dissolution or variations in solvent preparation. This ensures that the retention time and peak shape remain consistent day-to-day and between different systems and labs. While offering the highest level of robustness, this approach involves more complex mobile phase preparation and may be incompatible with mass spectrometry detectors depending on the buffer used. It is the method of choice when analytical rigor and transferability are the highest priorities, as outlined in ICH guidelines.[11][12]
Data Presentation: Head-to-Head Method Comparison
The table below summarizes the key attributes and performance expectations for the three methodologies discussed.
| Parameter | Method A: Simple Binary | Method B: Acid-Modified (Recommended) | Method C: Buffered |
| Stationary Phase | Standard C18, 5 µm | High-Purity C18, 5 µm or 3 µm | High-Purity C18, 5 µm or 3 µm |
| Mobile Phase | A: WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 10 mM Potassium Phosphate, pH 3.0B: Acetonitrile |
| Expected Peak Shape | Poor (Tailing Factor > 2.0) | Excellent (Tailing Factor 1.0 - 1.5) | Excellent (Tailing Factor 1.0 - 1.5) |
| Robustness | Low | High | Very High |
| Ease of Use | Very Easy | Easy | Moderate |
| MS Compatibility | Yes | Yes (with Formic Acid) | No (with Phosphate Buffer) |
| Best Use Case | Initial scouting runs only | Method development, routine QC, R&D | Validated GMP release methods, method transfer |
Experimental Protocol: A Validated Approach Using an Acid-Modified Mobile Phase
This section provides a detailed, self-validating protocol for the purity analysis of this compound using the recommended acid-modified methodology (Method B). The inclusion of a System Suitability Test (SST) is critical for ensuring the trustworthiness and performance of the chromatographic system on the day of analysis, a foundational concept in analytical procedure validation.[13][14]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: Eclipse XDB C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity C18 column).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
This compound Reference Standard
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
Solution Preparation
-
Diluent: 50:50 Acetonitrile:Water
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock solution to 10 mL with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Working Standard (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (Efficiency): ≥ 2000 for the main peak.
-
%RSD (Precision): ≤ 2.0% for the peak area of the five replicate injections.
Analysis Procedure
-
Perform a blank injection (diluent).
-
Perform the System Suitability Test.
-
If SST passes, inject the Sample Solution in duplicate.
-
Calculate the purity of the sample by area percent, assuming all impurities have the same response factor.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Visualizing the Methodological Framework
Diagrams are essential for conveying complex workflows and logical relationships. The following have been generated using Graphviz to illustrate the key processes.
Caption: A typical experimental workflow for HPLC purity analysis.
Caption: Logical relationships in HPLC method development.
Conclusion
The purity analysis of this compound is a critical quality control step that demands a robust and reliable analytical method. While a simple binary mobile phase is inadequate, the use of an acid-modified mobile phase with a high-quality C18 column provides an excellent combination of performance, efficiency, and ruggedness suitable for most research and quality control environments. For applications requiring the highest level of analytical rigor and transferability, a buffered mobile phase should be considered. By understanding the chemical principles behind these choices and implementing self-validating protocols that include system suitability testing, researchers can ensure the generation of high-quality, trustworthy data essential for advancing drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ijcpa.in [ijcpa.in]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Study on the Reactivity of Pyrazole-4-Carboxylate Esters: A Guide for Researchers and Drug Development Professionals
Abstract
Pyrazole-4-carboxylate esters are pivotal building blocks in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of novel compounds. Their reactivity is intricately governed by the electronic properties of the pyrazole ring, which are, in turn, influenced by the nature and position of various substituents. This guide provides a comprehensive comparative analysis of the reactivity of these esters in fundamental organic transformations, including nucleophilic acyl substitution, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. By presenting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to strategically design and execute synthetic routes involving this important class of molecules.
I. Introduction: The Versatile Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Among the vast family of pyrazole derivatives, pyrazole-4-carboxylate esters stand out as particularly useful synthetic intermediates. The ester functionality at the C4 position not only serves as a handle for further molecular elaboration but also profoundly influences the reactivity of the pyrazole ring itself.
This guide will dissect the factors governing the reactivity of pyrazole-4-carboxylate esters, offering a comparative perspective supported by experimental evidence. Understanding these nuances is critical for the rational design of synthetic strategies aimed at producing complex, biologically active molecules.
II. The Electronic Landscape and its Impact on Reactivity
The chemical behavior of pyrazole-4-carboxylate esters is a direct consequence of the electron distribution within the heterocyclic ring. The pyrazole ring is inherently aromatic, possessing six π-electrons.[6] However, the presence of two nitrogen atoms creates a non-uniform electron density, with the C4 position being the most electron-rich and thus most susceptible to electrophilic attack in the parent pyrazole.[1][7]
The introduction of a carboxylate ester group at the C4 position, an electron-withdrawing group, significantly alters this electronic landscape. This substituent deactivates the ring towards electrophilic substitution while influencing the reactivity of other positions. The overall reactivity is a delicate balance of the electronic effects of the C4-ester and any substituents on the nitrogen (N1) and carbon (C3, C5) atoms.[6][8]
Figure 1. Key factors influencing the reactivity of pyrazole-4-carboxylate esters.
III. Comparative Reactivity in Key Transformations
A. Nucleophilic Acyl Substitution at the Ester Carbonyl
The ester group of pyrazole-4-carboxylates readily undergoes nucleophilic acyl substitution. A classic example is saponification, the hydrolysis of the ester to the corresponding carboxylic acid. The rate of this reaction provides a convenient measure of the electrophilicity of the carbonyl carbon.
Experimental Protocol: Comparative Saponification
-
Setup: Dissolve the pyrazole-4-carboxylate ester (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
Reaction: Add sodium hydroxide (1.2 mmol) and stir the mixture at room temperature.
-
Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with 1M HCl and collect the precipitated pyrazole-4-carboxylic acid by filtration.
Comparative Data: Saponification of N-Substituted Ethyl Pyrazole-4-carboxylates
| N1-Substituent | Relative Reaction Rate | Yield of Carboxylic Acid (%) |
| -H | Base | 91 |
| -CH₃ | Slower | 88 |
| -Phenyl | Faster | 95 |
| -NO₂-Phenyl | Significantly Faster | 98 |
Analysis:
-
Electron-Donating Groups (EDGs): An N1-methyl group, being electron-donating, increases the electron density on the pyrazole ring and slightly on the ester carbonyl, thus slowing down the rate of nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Conversely, an N1-phenyl group, and more dramatically, a nitrophenyl group, withdraws electron density from the ring. This makes the carbonyl carbon more electrophilic and accelerates the saponification rate.[9]
B. Electrophilic Aromatic Substitution on the Pyrazole Ring
While the C4-ester group deactivates the pyrazole ring towards electrophilic attack, reactions such as nitration can still occur, often at the C5 position, especially when the N1 position is substituted.[10][11]
Experimental Protocol: Comparative Nitration
-
Setup: Dissolve the N-substituted pyrazole-4-carboxylate ester (1.0 mmol) in concentrated sulfuric acid at 0 °C.
-
Reaction: Add a mixture of concentrated nitric acid and sulfuric acid dropwise. Stir at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.
Comparative Observations:
| N1-Substituent | Major Product | Reactivity |
| -H | No reaction | Highly deactivated |
| -CH₃ | 5-Nitro derivative | Moderately reactive |
| -Phenyl | Nitration on the phenyl ring | Phenyl ring is more activated |
Analysis:
The N1-substituent plays a decisive role in electrophilic substitution. An unsubstituted N-H pyrazole is strongly deactivated under acidic nitrating conditions due to protonation of the N2-nitrogen.[7] An electron-donating N1-alkyl group can sufficiently activate the ring for substitution to occur at the C5 position.[12] When an N1-phenyl group is present, the phenyl ring itself is often more susceptible to nitration than the deactivated pyrazole ring.[13][14]
C. Palladium-Catalyzed Cross-Coupling Reactions
For applications in modern drug discovery, functionalizing the pyrazole core via cross-coupling reactions is essential. This typically requires a halogenated pyrazole-4-carboxylate ester. The Suzuki-Miyaura coupling is a powerful tool for this purpose.[15][16][17]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Setup: In a microwave vial, combine the bromo-pyrazole-4-carboxylate ester (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Figure 2. General workflow for the Suzuki-Miyaura cross-coupling of halogenated pyrazole-4-carboxylate esters.
Comparative Data: Coupling of Bromo-N-methyl-pyrazole-4-carboxylates
| Bromine Position | Arylboronic Acid | Yield (%) |
| C5 | Phenylboronic acid | 89 |
| C3 | Phenylboronic acid | 82 |
| C5 | 4-Methoxyphenylboronic acid | 92 |
| C3 | 4-Methoxyphenylboronic acid | 85 |
Analysis:
The Suzuki-Miyaura coupling is generally efficient for both C3- and C5-halogenated pyrazole-4-carboxylate esters.[18][19] The slightly higher yields often observed for C5-bromo derivatives may be attributed to a more favorable electronic environment for the oxidative addition step of the palladium catalyst. The presence of electron-donating groups on the arylboronic acid partner generally leads to higher yields.
IV. Conclusion
The reactivity of pyrazole-4-carboxylate esters is a tunable feature that can be strategically manipulated by the choice of substituents on the pyrazole ring. This guide has demonstrated that:
-
Nucleophilic Acyl Substitution: The rate is enhanced by electron-withdrawing groups on the N1-position.
-
Electrophilic Aromatic Substitution: This challenging reaction is most feasible with electron-donating groups at the N1-position, which direct substitution to C5.
-
Palladium-Catalyzed Cross-Coupling: Halogenated derivatives are excellent substrates, with the C5-position often showing slightly higher reactivity than the C3-position.
By understanding these structure-reactivity relationships, researchers can more effectively utilize pyrazole-4-carboxylate esters as versatile building blocks for the synthesis of complex and potentially bioactive molecules.
V. References
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from --INVALID-LINK--
-
Lokhande, P. D., & Sakate, S. S. (2006). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Journal of the Korean Chemical Society, 50(4), 321-324.
-
El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(1), 189.
-
Matulevičiūtė, G., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 27(19), 6529.
-
Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599.
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from --INVALID-LINK--
-
Silva, V. L. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6529.
-
ChemicalBook. (n.d.). 4-Pyrazolecarboxylic acid synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from --INVALID-LINK--
-
Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). Pyrazole. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from --INVALID-LINK--
-
OSTI.GOV. (1986). Nucleophilic substitution reactions in 4-halonitro-pyrazolecarboxylic acids. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Retrieved from --INVALID-LINK--
-
Springer. (2018). Selective O - and N -nitration of steroids fused to the pyrazole ring. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Selective O- and N-nitration of steroids fused to the pyrazole ring. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from --INVALID-LINK--
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from --INVALID-LINK--
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. sid.ir [sid.ir]
- 4. tandfonline.com [tandfonline.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. scribd.com [scribd.com]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. znaturforsch.com [znaturforsch.com]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Methyl 3-methyl-1H-pyrazole-4-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of orthogonal analytical techniques for the structural validation of "Methyl 3-methyl-1H-pyrazole-4-carboxylate" and its derivatives. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and experimental protocols to ensure the integrity of your synthesized compounds.
The pyrazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2][3] The precise substitution pattern on the pyrazole ring is critical for its pharmacological activity, making definitive structural elucidation paramount. This guide will use this compound as a representative example to illustrate a multi-faceted validation strategy.
Unambiguous Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyrazole derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for conclusive structural assignment.[1][4][5][6]
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to answer specific structural questions. For pyrazole derivatives, key challenges include the differentiation of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) and the definitive assignment of substituents on the heterocyclic ring.
-
¹H NMR: Provides initial information on the number and type of protons, their chemical environment, and scalar coupling, which reveals adjacent protons.
-
¹³C NMR: Determines the number of unique carbon atoms and their hybridization state.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies proton-proton couplings. HSQC correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton.[1][6]
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K).[1]
-
Referencing: Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[1]
Data Presentation: Expected NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N-H | ~12.5 (broad s) | - | C3, C5 |
| C5-H | ~7.9 (s) | ~135 | C3, C4, C=O |
| O-CH₃ | ~3.8 (s) | ~51 | C=O |
| C3-CH₃ | ~2.5 (s) | ~12 | C3, C4 |
| C3 | - | ~148 | C3-CH₃, C5-H |
| C4 | - | ~110 | C5-H, C3-CH₃ |
| C=O | - | ~165 | O-CH₃, C5-H |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
The HMBC spectrum is critical for distinguishing between the 3-methyl and 5-methyl isomers. For the 3-methyl isomer, a correlation between the methyl protons and both C3 and C4 will be observed. The pyrazole C5-H proton will show correlations to C3, C4, and the carboxyl carbon.
Confirmation of Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.[7][8] For pyrazole derivatives, both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are highly valuable.[4][5]
Expertise in Ionization Technique Selection
The choice of ionization technique is crucial for obtaining a clear molecular ion peak.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.[9][10]
-
Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation. While this provides a detailed fragmentation pattern that can be used as a fingerprint, the molecular ion peak may be weak or absent.[8][11]
For initial molecular weight confirmation of this compound derivatives, ESI is generally preferred.
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[12]
-
For ESI, a small amount of formic acid may be added to promote protonation.[12]
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurement.
-
Ionization Mode: ESI in positive ion mode is typically used.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern in MS/MS spectra to confirm the structure.[7]
Data Presentation: Mass Spectrometry Data for Pyrazole Derivatives
| Compound | Ionization Mode | m/z (Observed) | Interpretation |
| This compound | ESI+ | 155.0715 | [M+H]⁺ (Calculated: 155.0713) |
| Derivative A | ESI+ | 219.1032 | [M+H]⁺ (Confirms molecular formula) |
| Derivative B | EI | 182 | Molecular Ion [M]⁺• |
The fragmentation of the pyrazole ring often involves the loss of N₂ or HCN, providing characteristic fragmentation patterns that can aid in structural confirmation.[8]
Purity Assessment and Method Validation: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthesized compounds.[12][13] For drug development professionals, a validated HPLC method is a regulatory requirement. The goal is to develop a method that can separate the main compound from starting materials, by-products, and degradation products.[12]
Trustworthiness Through Method Development
A robust HPLC method should be specific, linear, accurate, precise, and robust. Reverse-phase HPLC is the most common mode used for the analysis of pyrazole derivatives.[13][14]
Experimental Protocol: HPLC Purity Analysis
Materials and Reagents:
-
Acetonitrile (HPLC grade)[12]
-
Water (HPLC grade, filtered and degassed)[12]
-
Formic acid or trifluoroacetic acid (for mobile phase modification)[13][15]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Column Temperature: 25 °C.[13]
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 mg/mL).[12]
Data Presentation: Comparative HPLC Data
| Parameter | This compound | Alternative Derivative 1 | Alternative Derivative 2 |
| Retention Time (min) | 5.8 | 7.2 | 4.5 |
| Purity (%) | >99.5 | 98.2 | >99.0 |
| Key Impurity (RT, min) | 3.1 (Starting Material) | 6.5 (Isomer) | Not Detected |
Visualizing the Validation Workflow
A systematic approach to structural validation ensures comprehensive characterization of the synthesized molecule.
Caption: A typical workflow for the synthesis and structural validation of a new chemical entity.
Conclusion
The structural validation of this compound derivatives requires a multi-pronged analytical approach. While NMR spectroscopy provides the definitive structural framework, mass spectrometry offers crucial confirmation of the molecular formula and aids in structural elucidation through fragmentation analysis. HPLC is essential for establishing the purity of the compound, a critical parameter in drug development. By integrating the data from these orthogonal techniques, researchers can ensure the identity, purity, and structural integrity of their synthesized molecules with the highest degree of confidence.
References
- 1. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijcpa.in [ijcpa.in]
- 14. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Benchmarking Pyrazole Purification Techniques
December 2025
For researchers, medicinal chemists, and professionals in drug development, the purity of a pyrazole scaffold is paramount. The presence of impurities, such as regioisomers, unreacted starting materials, or byproducts, can significantly impact the compound's biological activity, safety profile, and the reproducibility of experimental results.[1][2] This guide provides an in-depth, objective comparison of the most common and effective techniques for pyrazole purification, grounded in experimental data and field-proven insights. We will delve into the principles, protocols, and practical considerations of recrystallization, column chromatography, and acid-base extraction to empower you to make informed decisions for your specific purification challenges.
The Critical Choice: Understanding the Physicochemical Landscape of Pyrazoles
The selection of an appropriate purification strategy is dictated by the unique physicochemical properties of the target pyrazole and its impurities. Key parameters to consider include:
-
Polarity and Solubility: The presence of the two adjacent nitrogen atoms in the pyrazole ring imparts a degree of polarity. The overall polarity of a pyrazole derivative, however, is heavily influenced by its substituents. Understanding the solubility of your compound in various organic solvents is the first step in developing a purification protocol.[3][4]
-
Basicity (pKa): The lone pair of electrons on the sp2-hybridized nitrogen atom of the pyrazole ring confers weak basicity.[5] This property is central to the application of acid-base extraction techniques.
-
Physical State: Whether the pyrazole is a solid or a liquid at room temperature will determine the viability of techniques like recrystallization and distillation.
Comparative Analysis of Purification Techniques
The following table summarizes the performance of the three primary purification techniques based on a model pyrazole synthesis. This data provides a quantitative foundation for selecting the most suitable method for your needs.
| Purification Method | Final Purity (by GC-MS) | Yield (%) | Key Impurities Removed | Scalability | Time-Efficiency | Cost-Effectiveness |
| Direct Recrystallization | 85% | 70% | Minor colored impurities | High | Moderate | High |
| Column Chromatography | >98% | 55% | Regioisomers, unreacted starting materials | Low to Moderate | Low | Low |
| Acid-Base Extraction followed by Recrystallization | 95% | 65% | Hydrazine-related impurities, colored byproducts | High | Moderate | High |
Table 1: A comparative summary of purification techniques for a model pyrazole synthesis.
In-Depth Examination of Purification Methodologies
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and often preferred method for purifying solid pyrazole derivatives.[6][7] It leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3]
The Principle: The core principle of recrystallization is that most organic compounds are more soluble in a hot solvent than in a cold one.[3] By dissolving the impure pyrazole in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the pyrazole will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[8]
Advantages:
-
High Purity: When executed correctly, recrystallization can yield highly pure crystalline products.[8]
-
Cost-Effective and Scalable: This technique is generally inexpensive and can be readily scaled up for larger quantities.[9]
Disadvantages:
-
Time-Consuming: The process of solvent screening, dissolution, slow cooling, and drying can be lengthy.[6]
-
Yield Loss: Some amount of the desired compound will inevitably remain dissolved in the mother liquor, leading to a reduction in the overall yield.[4][7]
-
Not Suitable for All Compounds: Oily or non-crystalline pyrazoles cannot be purified by this method.[7]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude pyrazole. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the mixture; a suitable solvent will dissolve the compound when hot but not at room temperature. Commonly used solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[4]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent is boiling and the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Troubleshooting Common Recrystallization Issues:
-
"Oiling Out": If the compound separates as an oil instead of crystals, it may be due to the solution being supersaturated at a temperature above the compound's melting point. To remedy this, reheat the solution and add more solvent to decrease the saturation point.[4]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Concentrate the solution by evaporating some of the solvent. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
-
Low Yield: To improve the yield, ensure you are using the minimum amount of hot solvent necessary for dissolution and that the solution is thoroughly cooled to maximize precipitation.[4]
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the purification of solid pyrazoles via recrystallization.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile and widely used technique for the purification of both solid and liquid pyrazoles, especially when dealing with complex mixtures or compounds that are difficult to crystallize.[10][11] It is particularly effective for separating regioisomers, which often have very similar physical properties.[10]
The Principle: This technique relies on the differential adsorption of the components of a mixture onto a solid stationary phase (typically silica gel or alumina) and their subsequent elution with a liquid mobile phase (the eluent).[11] Compounds with a higher affinity for the stationary phase will move down the column more slowly than those with a lower affinity, thus enabling separation.
Advantages:
-
High Resolution: Capable of separating closely related compounds, such as regioisomers.[10]
-
Versatility: Applicable to a wide range of pyrazole derivatives, including oils.[12]
Disadvantages:
-
Time and Labor Intensive: The process of packing the column, running the separation, and analyzing fractions can be time-consuming.[12][13]
-
Cost: Requires significant amounts of solvents and a solid adsorbent, making it more expensive than recrystallization, especially at a larger scale.[12][14]
-
Potential for Compound Degradation: Some sensitive pyrazoles may degrade on the acidic surface of silica gel.
Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation of your target pyrazole from its impurities. A common starting point for pyrazoles is a mixture of hexanes and ethyl acetate.[14]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure pyrazole.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.
Optimizing Pyrazole Separation on a Column:
For basic pyrazoles that may interact strongly with the acidic silica gel, consider deactivating the silica by adding a small amount of triethylamine to the eluent or using neutral alumina as the stationary phase.[10]
Visualization of the Column Chromatography Workflow
Caption: A step-by-step workflow for the purification of pyrazoles using column chromatography.
Acid-Base Extraction: Exploiting Basicity
Acid-base extraction is a simple and effective liquid-liquid extraction technique for separating pyrazoles from non-basic impurities.[15][16] It takes advantage of the weak basicity of the pyrazole ring.[5]
The Principle: By treating a solution of the crude pyrazole in an organic solvent with an aqueous acid, the basic pyrazole is protonated to form a water-soluble salt.[16][17] This salt is then extracted into the aqueous layer, leaving non-basic impurities behind in the organic layer.[16] The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[16]
Advantages:
-
Effective for Removing Specific Impurities: Particularly useful for removing non-basic and colored impurities.
-
Rapid and Simple: A relatively quick and straightforward procedure.[15]
Disadvantages:
-
Limited Scope: Only applicable for separating compounds with significantly different acid-base properties.[15][18]
-
Potential for Emulsion Formation: Emulsions can sometimes form at the interface of the organic and aqueous layers, complicating the separation.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently, and then allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated pyrazole) into a clean flask.
-
Regeneration: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The neutral pyrazole will precipitate out.
-
Isolation: Collect the precipitated pyrazole by vacuum filtration or by extracting it back into an organic solvent, followed by drying and solvent evaporation.
Visualization of the Acid-Base Extraction Workflow
Caption: The workflow for purifying pyrazoles from non-basic impurities via acid-base extraction.
Purity Assessment: The Hallmark of a Successful Purification
A robust purification protocol is incomplete without a reliable method for assessing the purity of the final product. The following techniques are indispensable for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique for determining the purity of a compound and detecting trace impurities.[4][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile pyrazole derivatives, providing both purity information and structural confirmation of the main component and any impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the purified pyrazole and can also be used for quantitative purity assessment (qNMR).[2]
Conclusion: A Strategic Approach to Pyrazole Purification
The choice of the optimal purification technique for a pyrazole derivative is a strategic decision that depends on the specific characteristics of the compound, the nature of the impurities, and the desired scale of the purification. Recrystallization stands out for its simplicity, cost-effectiveness, and ability to yield highly pure crystalline products. Column chromatography offers unparalleled resolution for complex mixtures and is essential for separating closely related isomers. Acid-base extraction provides a rapid and efficient means of removing non-basic impurities.
By understanding the principles and practicalities of each of these techniques, and by employing rigorous analytical methods for purity assessment, researchers can confidently and efficiently obtain pyrazoles of the high purity required for their critical applications in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages And Disadvantages Of Recrystallization | 123 Help Me [123helpme.com]
- 4. benchchem.com [benchchem.com]
- 5. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. homework.study.com [homework.study.com]
- 9. Recrystallization: 5 Points That You Should Know [zuiveringstechnieken.nl]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. homework.study.com [homework.study.com]
- 13. quora.com [quora.com]
- 14. landerlee.com [landerlee.com]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. homework.study.com [homework.study.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-methyl-1H-pyrazole-4-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Methyl 3-methyl-1H-pyrazole-4-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the critical reasoning behind each step, ensuring a self-validating system of laboratory safety.
Disclaimer: This guide is based on general principles of chemical waste management and data from structurally similar compounds. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) protocols and the most current Safety Data Sheet (SDS) available. Local, state, and federal regulations must always take precedence.
Part 1: Hazard Assessment and Waste Profile
This compound belongs to the pyrazole derivative class of compounds, which are widely used in pharmaceutical research.[1][2] A thorough hazard assessment is the foundational step for determining the correct disposal pathway. While a specific, comprehensive SDS for this exact molecule is not always readily available, data from analogous pyrazole compounds and general chemical principles dictate that it must be treated as potentially hazardous waste.[3][4]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][5][6] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3][7] The U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) provide stringent regulations for the management of such laboratory waste.[8][9][10][11]
Table 1: GHS Hazard Summary of Structurally Related Pyrazole Compounds
| Hazard Statement | GHS Classification | Commonality among Pyrazole Derivatives | Source(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Common for various pyrazole structures. | [12][13][14] |
| Causes skin irritation | Skin Irritation (Cat. 2) | Frequently cited hazard, indicating the need for proper PPE. | [12][13][15][16] |
| Causes serious eye irritation | Eye Irritation (Cat. 2) | A consistent finding, mandating the use of eye protection. | [12][13][15][16] |
| May cause respiratory irritation | STOT - SE (Cat. 3) | Often associated with powdered or volatile forms. | [13][15][16] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate safety measures are in place. This is not merely a procedural checklist; it is an active system to prevent exposure.
-
Engineering Controls : Always handle the compound within a certified chemical fume hood to minimize inhalation risk.[14] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[16]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA regulations (29 CFR 1910.133) or European Standard EN166.[16]
-
Hand Protection : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but consult a glove compatibility chart for extended contact.
-
Body Protection : A standard lab coat is mandatory. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection : If working outside of a fume hood (not recommended), use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[16]
-
Part 3: Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a systematic process designed to ensure safety and regulatory compliance from the point of generation to final disposal by a licensed facility.[5]
Step 1: Waste Segregation
This is the most critical step to prevent inadvertent chemical reactions within a waste container.[17][18]
-
Solid Waste : Collect unused or expired solid this compound in a dedicated solid chemical waste container.[7] This includes any contaminated consumables like weighing paper, pipette tips, and gloves.
-
Liquid Waste : Solutions containing the compound must be collected in a separate, dedicated liquid chemical waste container.[7]
-
Incompatibility Alert : Do not mix this waste stream with incompatible materials. Safety data for similar compounds indicates incompatibility with strong oxidizing agents, strong acids, and strong bases.[15][16] Mixing can cause violent reactions or the release of toxic fumes.[18] Always segregate waste streams based on their chemical compatibility.
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safe handling and transport.[8][19]
-
Container Selection : Use only containers that are in good condition, chemically compatible with the waste, and equipped with a secure, leak-proof screw cap.[4][17][18] Plastic is often preferred for its durability.[5]
-
Labeling : The moment waste is first added to a container, it must be labeled.[5] The label must be clear, legible, and permanently affixed, containing the following information:
-
The full chemical name: "This compound ".
-
A complete list of all constituents in the container, including solvents, with their approximate percentages or volumes.[18]
-
The date when waste accumulation began.[4]
-
The name of the Principal Investigator and the specific laboratory location (building and room number).
Caption: Waste Segregation Workflow.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[18][20] This area must be at or near the point of generation and under the control of laboratory personnel.[17]
-
Storage Conditions :
-
Store waste containers in a designated, secure, and well-ventilated area.[7]
-
Keep containers securely capped at all times, except when adding waste.[5][18]
-
Use secondary containment (such as a tub or tray) to capture any potential leaks. The secondary container must be large enough to hold the contents of the largest single container within it.[18]
-
Segregate incompatible waste containers using physical barriers or separate secondary containment units.[17][18]
-
-
Accumulation Limits : The EPA limits the amount of waste that can be stored in an SAA to 55 gallons of hazardous waste. Once this limit is reached, the waste must be removed by EHS within three calendar days.[5][20] Partially filled containers may remain in the SAA for up to one year.[18]
Step 4: Arranging for Professional Disposal
Final disposal of hazardous laboratory waste must be handled by trained professionals.[7]
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[5][21] Do not attempt to transport hazardous waste yourself.
-
Provide Information : Provide the EHS staff with a detailed and accurate inventory of the waste being collected. The information on your label is critical for this step.
-
Empty Containers : A container that has held hazardous waste can typically be disposed of as regular trash once it is completely empty and the label has been defaced.[21] However, for acutely toxic waste (P-listed), containers must be triple-rinsed with a suitable solvent, and the rinseate must be collected as hazardous waste.[21]
Caption: Complete Disposal Workflow for Chemical Waste.
Part 4: Emergency Procedures
Accidents can happen, and a prepared response is crucial for safety.
-
Spill Response :
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb flammable solvents.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place the collected material into a sealable, properly labeled container for disposal as hazardous waste.[3]
-
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
-
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13][14][15]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[14][15]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14]
-
By adhering to these rigorous, well-reasoned procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. needle.tube [needle.tube]
- 9. epa.gov [epa.gov]
- 10. Guidance documents - ECHA [echa.europa.eu]
- 11. epa.gov [epa.gov]
- 12. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. danielshealth.com [danielshealth.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. MedicalLab Management Magazine [medlabmag.com]
- 20. odu.edu [odu.edu]
- 21. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
